4-(4-(Trifluoromethyl)phenyl)cyclohexanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPBFQBYWVHSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593392 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40503-94-4 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40503-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Applications of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone: A Technical Whitepaper
Executive Summary
In modern drug discovery and materials science, the strategic incorporation of fluorine is a proven tactic for optimizing pharmacokinetic and physicochemical properties. 4-(4-(Trifluoromethyl)phenyl)cyclohexanone is a highly versatile, sp³-rich bifunctional building block. It marries the metabolic resilience and lipophilicity of a trifluoromethylated arene with the conformational flexibility and synthetic utility of a cyclic ketone. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural motifs, and field-proven, self-validating protocols for its derivatization.
Molecular Architecture and Physicochemical Properties
The utility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone stems from its precise molecular architecture. The molecule avoids the "flatland" of purely aromatic compounds by utilizing a cyclohexanone core, allowing for the three-dimensional vector projection of subsequent functional groups.
Below is a consolidated table of its fundamental physicochemical properties, validated against [1] and chemical registries[2]:
| Property | Value | Structural Implication |
| IUPAC Name | 4-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one | Standardized nomenclature. |
| CAS Number | 40503-94-4[3] | Primary registry identifier. |
| Molecular Formula | C₁₃H₁₃F₃O | Indicates a high degree of saturation. |
| Molecular Weight | 242.24 g/mol [2] | Low MW, leaving ample room for derivatization within Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | Highly lipophilic; excellent for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors / Acceptors | 0 / 4 | The ketone oxygen and three fluorines act as potential H-bond acceptors. |
| Calculated LogP (XLogP3) | ~3.5 | Strong lipophilicity driven by the -CF₃ group. |
Mechanistic Impact of the Trifluoromethyl Motif
The inclusion of the trifluoromethyl (-CF₃) group is not arbitrary; it is a calculated design choice rooted in the foundational principles of medicinal chemistry[4]. Understanding the causality behind this motif is critical for downstream application design.
-
Metabolic Shielding via Electron Withdrawal: The -CF₃ group exerts a profound electron-withdrawing inductive (-I) effect. By depleting electron density from the adjacent phenyl ring, it renders the arene highly resistant to electrophilic oxidation by Cytochrome P450 (CYP450) enzymes in the liver[5].
-
Conformational Anchoring: The 4-(trifluoromethyl)phenyl moiety is sterically demanding. Due to its large A-value, it overwhelmingly prefers the equatorial position on the cyclohexane ring to minimize 1,3-diaxial interactions. This effectively "locks" the cyclohexanone ring into a single, predictable chair conformation. This causality is vital: it ensures that subsequent nucleophilic attacks on the ketone occur with high stereoselectivity.
-
Lipophilic Enhancement: The carbon-fluorine bond is highly polarized yet non-polarizable, increasing the overall lipophilicity of the molecule without adding excessive molecular weight, thereby driving passive diffusion across lipid bilayers.
Fig 1: Pharmacokinetic optimization via trifluoromethyl substitution.
Synthetic Workflows: Stereoselective Reductive Amination
As a cyclic ketone, the most powerful application of this building block is its conversion into functionalized amines via reductive amination. To maintain scientific integrity, the protocol below is designed as a self-validating system , ensuring that intermediate states are confirmed before proceeding, preventing the generation of off-target secondary alcohols.
Protocol: Synthesis of trans-4-(4-(Trifluoromethyl)phenyl)cyclohexan-1-amines
Rationale & Causality: We utilize Sodium Triacetoxyborohydride (STAB) because it is a mild hydride donor. Unlike Sodium Borohydride (NaBH₄), STAB will not reduce the starting ketone at room temperature. It selectively reduces the more electrophilic iminium ion. Furthermore, because the bulky aryl group locks the ring, the hydride from STAB attacks the iminium carbon from the less hindered axial face, yielding the equatorial (trans) amine as the major thermodynamic product.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1.0 eq of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone and 1.1 eq of the desired primary amine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid (AcOH) to act as a mild Lewis acid catalyst. Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint (LC-MS): Do not proceed blindly. Take a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Confirm the disappearance of the ketone mass (
) and the appearance of the iminium intermediate. If the ketone persists, the subsequent addition of STAB will yield an unwanted alcohol byproduct. -
Selective Reduction: Once imine formation is validated, cool the reaction to 0 °C. Portion-wise, add 1.5 eq of STAB. The electron-withdrawing nature of the triacetoxy ligands tempers the borohydride's reactivity, ensuring exclusive reduction of the iminium species.
-
Quench and Workup: After 12 hours, quench the reaction slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid and hydrolyze unreacted STAB. Extract the aqueous layer with Dichloromethane (DCM) (
mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Fig 2: Reductive amination workflow with causality-driven reagent selection.
Analytical Validation and Quality Control
To guarantee the structural integrity of the synthesized derivatives, a dual-modal analytical approach is required. The presence of the -CF₃ group provides a unique advantage: it serves as an isolated, background-free internal marker for Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: LC-MS and ¹⁹F NMR Validation
-
Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of LC-MS grade Acetonitrile (MeCN).
-
HPLC-MS Analysis: Inject 2 µL onto a reverse-phase C18 column. Use a mobile phase gradient of Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid).
-
Causality: The addition of 0.1% Formic Acid is critical; it protonates the newly formed basic amine, ensuring robust ionization and a strong
signal in positive Electrospray Ionization (ESI+) mode.
-
-
¹⁹F NMR Spectroscopy: Dissolve 10 mg of the product in CDCl₃. Acquire a ¹⁹F NMR spectrum (typically at 376 MHz).
-
Causality: The trifluoromethyl group will present as a sharp, diagnostic singlet between -62.0 ppm and -63.0 ppm. Because there are no other fluorine atoms in typical biological or solvent backgrounds, this singlet acts as an absolute confirmation that the 4-(trifluoromethyl)phenyl moiety survived the reaction conditions intact.
-
Fig 3: Self-validating analytical workflow combining LC-MS and 19F NMR.
References
-
Title: 4-(4-(Trifluoromethyl)phenyl)cyclohexanone Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: The Trifluoromethyl Group in Medicinal Chemistry Source: Journal of Medicinal and Pharmaceutical Chemistry (ACS Publications) URL: [Link]
Sources
- 1. 4-(4-(Trifluoromethyl)phenyl)cyclohexanone | C13H13F3O | CID 18400217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- | 122902-06-1 [chemicalbook.com]
- 3. 4-(4-(Trifluoromethyl)phenyl)cyclohexanone|CAS 40503-94-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. The trifluoromethyl group in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in Medicinal Chemistry
Executive Summary & Strategic Value
In the landscape of modern drug discovery, 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (CAS: 40503-94-4) serves as a critical scaffold for introducing metabolic stability and lipophilicity into pharmaceutical candidates. The molecule combines two essential structural motifs: a trifluoromethyl (
This technical guide outlines the physicochemical profile, robust synthetic methodologies, and downstream applications of this intermediate, designed for researchers requiring high-purity synthesis and functionalization protocols.
Physicochemical Characterization
Precise characterization is the bedrock of reproducible chemistry. The following data establishes the identity and physical parameters of the target compound.
Table 1: Physicochemical Profile
| Parameter | Specification | Notes |
| IUPAC Name | 4-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one | |
| CAS Number | 40503-94-4 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 242.24 g/mol | Useful for stoichiometry |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 78–82 °C | Typical range; purity dependent |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water |
| LogP (Predicted) | ~3.2 | Moderate lipophilicity |
| H-Bond Donors/Acceptors | 0 / 4 | (3 from F, 1 from O) |
Synthetic Methodology: The Rhodium-Catalyzed Route
While traditional routes involving Grignard additions to protected ketals exist, they often suffer from harsh conditions and poor atom economy. The Rhodium-catalyzed conjugate addition (Hayashi-Miyaura reaction) is the superior method for synthesizing 4-arylcyclohexanones. It proceeds under mild conditions with high yield and excellent functional group tolerance.[1]
Reaction Mechanism & Causality
The reaction involves the 1,4-addition of an arylboronic acid to an
-
Transmetallation: The aryl group transfers from boron to the Rhodium(I) catalyst.
-
Carbometalation: The Aryl-Rh species adds across the double bond of the enone.
-
Hydrolysis: The resulting oxa-
-allyl Rhodium species is hydrolyzed to release the product and regenerate the catalyst.
Detailed Experimental Protocol
Reagents:
-
2-Cyclohexen-1-one (1.0 equiv)
-
4-(Trifluoromethyl)phenylboronic acid (1.1 equiv)
-
(1.5 mol%) or
/ BINAP -
Solvent: 1,4-Dioxane / Water (10:1)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the Rhodium precatalyst and ligand (if using a phosphine system) in 1,4-dioxane. Stir for 15 minutes at room temperature to generate the active catalytic species.
-
Substrate Addition: Add 4-(trifluoromethyl)phenylboronic acid (1.1 equiv) followed by 2-cyclohexen-1-one (1.0 equiv).
-
Reaction: Heat the mixture to 90°C. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The reaction typically reaches completion within 3–6 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with saturated
followed by brine. -
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Rhodium-catalyzed synthesis workflow for high-purity production.
Reactivity Profile & Downstream Applications
The utility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone lies in its orthogonal reactivity : the ketone functionality can be modified without affecting the stable trifluoromethyl-phenyl group.
Reductive Amination (Key Pathway)
This is the most common transformation in medicinal chemistry, converting the ketone into a primary, secondary, or tertiary amine.
-
Reagents: Amine (
), Reducing Agent ( or ), Acid Catalyst (Acetic Acid). -
Outcome: Formation of 4-substituted cyclohexylamines.[1]
-
Stereochemistry: Typically yields a mixture of cis and trans isomers. The trans isomer (thermodynamically favored) often predominates, but conditions can be tuned.
Grignard Addition
Addition of organometallics (e.g., MeMgBr) to the ketone yields tertiary alcohols.
-
Strategic Use: Introduces a polar "head" group to balance the lipophilic "tail" of the
-phenyl group.
Reactivity Map
Figure 2: Divergent synthesis pathways from the core intermediate.
Strategic Application in Drug Design
The Trifluoromethyl (
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (
). Placing a group at the para-position of the phenyl ring blocks P450-mediated metabolic oxidation at this susceptible site, significantly increasing the half-life ( ) of the drug candidate. -
Lipophilicity: The
group increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-targeted drugs derived from cyclohexylamines. -
Bioisosterism: The
group is often used as a bioisostere for a chlorine atom or an isopropyl group, offering similar steric bulk but with different electronic properties (strong electron withdrawal).
Safety & Handling
-
Hazards: Treat as a standard organic ketone. May cause skin and eye irritation. The trifluoromethyl group is stable and does not typically release fluoride under standard conditions.
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777491, 4-(Trifluoromethyl)cyclohexanone. (Note: Structural analog reference for physical properties). Retrieved from [Link]
- Hayashi, T., et al. (2002).Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds. Chemical Reviews.
-
Common Organic Chemistry (2025). Reductive Amination Conditions and Protocols. Retrieved from [Link]
- U.S. National Library of Medicine.CAS Registry Number 40503-94-4. Verified via CAS Common Chemistry.
Sources
solubility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in organic solvents
An In-Depth Technical Guide to the Solubility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone, a key building block in modern medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs). This document synthesizes theoretical principles with practical, field-proven experimental protocols to offer researchers a robust framework for solubility determination. We will delve into the physicochemical properties of the molecule, predict its behavior in a range of common organic solvents, and provide a detailed, self-validating experimental workflow for generating precise thermodynamic solubility data. The methodologies described herein are designed to ensure scientific rigor, accuracy, and reproducibility, empowering scientists in drug discovery and development.
Introduction
The prediction and experimental determination of a compound's solubility are critical activities in various scientific fields, including pharmaceuticals, agrochemicals, and environmental science.[1][2] For drug development professionals, solubility directly impacts a compound's bioavailability, influences the choice of purification methods like crystallization, and dictates the feasibility of formulation strategies.
4-(4-(Trifluoromethyl)phenyl)cyclohexanone is a fluorinated organic compound featuring a cyclohexanone core, which is a common scaffold in pharmacologically active molecules. The presence of the trifluoromethylphenyl group significantly modulates the molecule's lipophilicity and electronic properties, making it a valuable synthon for creating novel chemical entities. An accurate understanding of its solubility profile is not merely academic; it is a fundamental prerequisite for efficient process design, from laboratory-scale synthesis to industrial production. This guide serves as a senior-level resource, explaining not just how to measure solubility, but why specific methodological choices are made to ensure data integrity.
Physicochemical Profile and Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar intermolecular forces are likely to be soluble in one another, is the foundational concept. The structure of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone presents distinct regions that govern its interactions with solvents.
| Property | Value / Description | Influence on Solubility |
| Molecular Structure | ![]() | The molecule combines a polar ketone group with a large, nonpolar trifluoromethylphenyl moiety and a nonpolar aliphatic ring. |
| Molecular Formula | C₁₃H₁₃F₃O | - |
| Molecular Weight | 242.24 g/mol | Higher molecular weight can sometimes correlate with lower solubility, particularly in highly ordered crystal lattices. |
| Key Functional Groups | Ketone (C=O): A polar group capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions.Trifluoromethyl (-CF₃): A highly lipophilic, electron-withdrawing group that increases nonpolar character.Aromatic Ring: A nonpolar, hydrophobic region that favors interactions with other aromatic or nonpolar solvents.Cyclohexane Ring: A nonpolar, aliphatic scaffold. | The ketone provides a "handle" for interaction with polar solvents, while the remainder of the molecule drives solubility in nonpolar or moderately polar environments. |
The molecule's overall character is predominantly nonpolar and lipophilic. Therefore, it is predicted to have low solubility in highly polar solvents like water but demonstrate significant solubility in a wide range of organic solvents.
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone across different classes of organic solvents. This table serves as a qualitative guide for solvent selection in experimental settings.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Toluene | High | The aromatic rings of the solute and solvent will interact favorably via π-π stacking. The overall nonpolar character is well-matched. |
| Hexane | Medium | The large nonpolar surface area of the solute will interact with the aliphatic solvent, but the lack of specific interactions with the polar ketone may limit solubility compared to more polar solvents. | |
| Polar Aprotic | Dichloromethane (DCM) | High | DCM is an excellent solvent for a wide range of organic compounds and can effectively solvate both the polar and nonpolar regions of the molecule. |
| Tetrahydrofuran (THF) | High | THF's ether oxygen can interact with the solute, and its cyclic structure is compatible with the cyclohexanone ring. It is a very effective solvent for moderately polar compounds. | |
| Acetone | High | The ketone functional group in acetone is highly compatible with the ketone in the solute, promoting strong dipole-dipole interactions. | |
| Ethyl Acetate | High | The ester group provides polarity to solvate the ketone, while the ethyl group is compatible with the nonpolar regions. | |
| Polar Protic | Ethanol | High | The hydroxyl group of ethanol can act as a hydrogen bond donor to the ketone's oxygen (a hydrogen bond acceptor), leading to strong solute-solvent interactions. |
| Methanol | Medium-High | Similar to ethanol, but its higher polarity may make it slightly less effective at solvating the large nonpolar regions of the molecule compared to ethanol. |
Experimental Determination of Thermodynamic Solubility
To move beyond prediction, quantitative measurement is essential. The gold standard for determining the true thermodynamic solubility is the isothermal equilibrium shake-flask method . This method ensures that the solution has reached a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[3]
Principle and Method Selection
The shake-flask method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.
Causality in Method Selection:
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining a precise and reproducible thermodynamic value.
-
Equilibrium: Kinetic solubility can be misleading. By allowing the system to reach equilibrium (typically over 24-48 hours), we measure the true, stable solubility limit, which is crucial for physical chemistry and formulation.
-
Quantification by HPLC-UV: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is chosen for its high sensitivity and specificity. The aromatic phenyl ring in 4-(4-(Trifluoromethyl)phenyl)cyclohexanone acts as a strong chromophore, allowing for accurate quantification at low concentrations.
Experimental Workflow Diagram
Caption: Workflow for isothermal equilibrium solubility determination.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
4-(4-(Trifluoromethyl)phenyl)cyclohexanone (solid)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
Calibrated pipettes
-
HPLC system with UV detector
-
Volumetric flasks
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-(4-(Trifluoromethyl)phenyl)cyclohexanone to a 2 mL glass vial. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., 5-10 mg).
-
Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, a 48-hour period is preferable. Self-Validation Step: To confirm equilibrium is reached, a pilot study can be run where samples are taken at 24, 48, and 72 hours. If the concentration does not increase after 24 hours, equilibrium is achieved.
-
-
Phase Separation:
-
Remove the vials from the shaker. Let them stand for 30 minutes to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid. This step is crucial to avoid clogging the filter in the next step.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw the clear supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. Causality: This step removes any fine particulate matter that could interfere with the HPLC analysis.
-
Perform a precise serial dilution of the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded accurately.
-
-
Quantification by HPLC-UV:
-
Prepare a set of calibration standards of known concentrations of the compound in the mobile phase.
-
Analyze the standards and the diluted samples by HPLC. A typical method might use a C18 column with a mobile phase of acetonitrile and water. The UV detector should be set to a wavelength where the compound has maximum absorbance (e.g., ~254 nm).
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
-
Data Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Safety and Handling
While specific toxicological data for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone is not widely available, prudent laboratory practices should be followed based on the hazards of analogous compounds like cyclohexanone and other fluorinated aromatics.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]
-
Ventilation: Handle the solid compound and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Exposure Routes: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[7] Skin irritation is a potential hazard based on related ketones.[8]
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
4-(4-(Trifluoromethyl)phenyl)cyclohexanone is a predominantly nonpolar molecule with a single polar ketone group, which dictates its solubility profile. It exhibits high solubility in a broad range of common organic solvents, from nonpolar aromatics like toluene to polar protic solvents like ethanol, and is expected to be poorly soluble in water. For researchers and drug development professionals, moving from qualitative prediction to quantitative data is essential. The isothermal equilibrium shake-flask method detailed in this guide provides a robust, reliable, and scientifically sound protocol for determining the thermodynamic solubility of this compound. Adherence to this methodology will yield accurate data crucial for informed decision-making in chemical synthesis, purification, and formulation development.
References
- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.).
- Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.).
- How to determine the solubility of a substance in an organic solvent? (2024, May 28).
- DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). St. Olaf College.
- DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology.
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15).
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.).
- 4-Phenylcyclohexanone. (n.d.). PubChem.
- SAFETY DATA SHEET - 4-(Trifluoromethyl)cyclohexanol. (2025, December 24). Fisher Scientific.
- Safety Data Sheet - 4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. (2025, May 16). Key Organics.
- 4-(Trifluoromethyl)cyclohexanone. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Phenylcyclohexanone. (n.d.). TCI Chemicals.
- 3-(4-(Trifluoromethyl)phenyl)cyclohexanone. (n.d.). BLDpharm.
- 4-phenylcyclohexanone. (2025, May 20). ChemSynthesis.
- CAS 4894-75-1: 4-Phenylcyclohexanone. (n.d.). CymitQuimica.
- 4-Methylcyclohexanone. (2010, April 8). FooDB.
- Cyclohexanone - SAFETY D
- Cyclohexanone. (n.d.). Wikipedia.
- Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Solubility of KF in four organic solvents and thermodynamic dissolution functions. (n.d.). Taylor & Francis Online.
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- 7. fishersci.com [fishersci.com]
- 8. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Safety Data Sheet (SDS) & Toxicity Profile for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone
This guide serves as an in-depth technical resource for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone , a specialized intermediate in medicinal chemistry.[1]
Editorial Note: As this specific fluorinated derivative is a research-grade building block with limited public toxicological data, this guide utilizes Read-Across Methodology .[1] We derive safety and toxicity profiles by analyzing its structural parent (4-Phenylcyclohexanone , CAS 4894-75-1) and the physicochemical impact of the trifluoromethyl (-CF₃) substituent.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
Substance Identification
This compound acts as a lipophilic scaffold in drug discovery, often used to introduce metabolic stability via the trifluoromethyl group in inhibitors targeting GPCRs or kinases.
| Parameter | Technical Specification |
| Chemical Name | 4-(4-(Trifluoromethyl)phenyl)cyclohexan-1-one |
| Common Synonyms | 4-(p-Trifluoromethylphenyl)cyclohexanone; 4-Ar-CF3-Cyclohexanone |
| CAS Number | Not Widely Listed (Treat as Novel/Research Grade) |
| Analogous CAS | 4894-75-1 (Parent: 4-Phenylcyclohexanone) |
| Molecular Formula | C₁₃H₁₃F₃O |
| Molecular Weight | 242.24 g/mol |
| SMILES | O=C1CCC(c2ccc(C(F)(F)F)cc2)CC1 |
Predicted Physicochemical Properties
Rationale: The addition of a para-CF₃ group to the phenyl ring significantly increases lipophilicity (LogP) and typically elevates the melting point compared to the non-fluorinated parent due to increased molecular symmetry and dipole interactions.
| Property | Value (Predicted/Analog) | Causality & Context |
| Physical State | Solid (Crystalline Powder) | High MW and aromatic stacking favor solid state at STP.[1] |
| Color | White to Off-White | Typical of purified aryl-cyclohexanones.[1] |
| Melting Point | 85°C – 95°C | Predicted slightly higher than 4-phenylcyclohexanone (77-80°C) due to CF₃ rigidity.[1] |
| Boiling Point | >300°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Solubility | Low in Water; High in DCM, DMSO | Critical: The CF₃ group makes this highly hydrophobic (LogP ~3.2). |
| Flash Point | >110°C | Non-flammable solid, but combustible. |
Part 2: Hazard Identification (GHS Classification)
GHS Label Elements
Based on the Structure-Activity Relationship (SAR) of aryl-ketones and fluorinated aromatics, the following hazards are assigned under the Precautionary Principle.
-
Signal Word: WARNING
-
Pictograms: GHS07 (Exclamation Mark)
Hazard Statements (H-Codes)
| Code | Hazard Statement | Mechanistic Basis |
| H302 | Harmful if swallowed.[1] | Ketone metabolism can generate reactive intermediates; analogs show oral toxicity.[1] |
| H315 | Causes skin irritation.[1][2][3] | Lipophilic solvent action of the ketone functionality disrupts dermal lipids. |
| H319 | Causes serious eye irritation.[1][2][3] | Direct contact with mucous membranes causes inflammation (standard for cyclohexanones). |
| H335 | May cause respiratory irritation.[1][4][3] | Dust inhalation irritates the upper respiratory tract. |
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1][4]
Part 3: Toxicological Profile & Mechanism[1]
Acute Toxicity (Read-Across Analysis)
-
Oral (LD50): Predicted 500 - 2000 mg/kg (Rat) .[1]
-
Dermal: Predicted >2000 mg/kg.[1]
-
Risk:[1] The high lipophilicity (LogP >3) facilitates dermal absorption . While acute toxicity is low, the carrier effect means it can transport other contaminants across the skin barrier.
-
Metabolic Fate & Bioactivation
The toxicity of this compound is governed by two competing metabolic pathways. The CF₃ group blocks para-hydroxylation, forcing metabolism towards the cyclohexanone ring.
-
Reduction: The ketone is reduced to the corresponding alcohol (4-(4-(trifluoromethyl)phenyl)cyclohexanol) by cytosolic reductases.[1] This metabolite is generally less toxic and excreted as a glucuronide.
-
Oxidative Bioactivation (Potential Risk): CYP450 enzymes may oxidize the alpha-carbon of the cyclohexanone ring.[1] This can lead to ring-opening or formation of reactive diones, which are capable of protein adduct formation (sensitization risk).[1]
CMR Assessment (Carcinogenic, Mutagenic, Reprotoxic)
-
Mutagenicity: Predicted Negative (Ames Test). The CF₃-phenyl moiety is chemically stable and non-intercalating.[1]
-
Reprotoxicity: Caution Advised. Cyclohexanone derivatives have shown equivocal evidence of reproductive effects at high doses.[1] Handle as a potential reproductive toxicant.[1]
Part 4: Synthesis & Handling Workflow
Synthesis Logic (Rhodium-Catalyzed Addition)
The safest and most efficient synthesis avoids the violent exotherms of Grignard reagents.[1] We recommend the Rhodium-catalyzed conjugate addition of 4-(trifluoromethyl)phenylboronic acid to 2-cyclohexen-1-one.[1] This route is enantioselective (if chiral ligands are used) and operates under milder conditions.
Experimental Workflow Diagram
The following diagram outlines the synthesis logic and the critical safety control points (SCPs) for handling this fluorinated intermediate.
Caption: Figure 1: Rhodium-catalyzed synthesis workflow highlighting Critical Safety Control Points (CSCP) for handling fluorinated boronic acids and dioxane solvents.
Part 5: Occupational Health & Safety Protocols
Exposure Controls
-
Engineering Controls: Use only in a chemical fume hood with face velocity >100 fpm. The compound is a solid dust; prevent aerosolization.[1]
-
Respiratory Protection: If weighing >10g or if dust formation is visible, use a P95 or P100 particulate respirator .
-
Hand Protection:
Emergency Response (Self-Validating Protocol)
-
Spill: Do not dry sweep (creates dust). Wet with water/surfactant, then absorb with inert material (vermiculite).
-
Fire: Use CO₂, dry chemical, or foam.[4] Do not use high-volume water jet (may spread the lipophilic material).[1]
-
Combustion Products: Emits toxic Hydrogen Fluoride (HF) gas upon thermal decomposition. Firefighters must wear full SCBA.[1]
-
Part 6: References
-
PubChem. 4-Phenylcyclohexanone (Compound CID 78605).[1] National Library of Medicine.[1] Available at: [Link]
-
Hayashi, T., et al. "Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones."[1] Journal of the American Chemical Society, 1998. (Basis for synthesis route).
-
ECHA (European Chemicals Agency). GHS Classification Guidance for Aryl Ketones. Available at: [Link][1]
Sources
literature review of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone synthesis routes
Executive Summary
The target molecule, 4-(4-(trifluoromethyl)phenyl)cyclohexanone (CAS 35652-38-9), represents a critical pharmacophore in medicinal chemistry. The 4-substituted cyclohexanone motif serves as a versatile handle for reductive amination or Grignard additions, while the trifluoromethyl (
This technical guide evaluates two primary synthetic strategies:
-
The Convergent Catalytic Route: Rhodium-catalyzed conjugate addition (Hayashi-Miyaura).
-
The Linear Industrial Route: Grignard addition followed by dehydration and hydrogenation.
Part 1: Retrosynthetic Analysis
To design a robust synthesis, we must first deconstruct the molecule. The strategic disconnection centers on the C1-C4 axis of the cyclohexane ring.
Logical Disconnections
-
Path A (Conjugate Addition): Disconnecting the C4-Aryl bond reveals 2-cyclohexen-1-one and an organometallic aryl donor (Boronic acid). This is the most direct approach.
-
Path B (Nucleophilic Addition/Reduction): Disconnecting at the C1 ketone reveals a protected precursor (acetal) and a Grignard reagent, requiring subsequent functional group manipulation.
Figure 1: Retrosynthetic tree illustrating the convergent (Path A) vs. linear (Path B) strategies.
Part 2: The Modern Standard – Rhodium-Catalyzed Conjugate Addition
This route utilizes the Hayashi-Miyaura reaction . It is the preferred method for R&D and high-value intermediate synthesis due to its atom economy and mild conditions. Unlike copper-catalyzed variants, Rhodium tolerates protic solvents and moisture, making the protocol robust.
Mechanistic Insight
The cycle begins with the transmetallation of the arylboronic acid to the Rh(I) center, followed by olefin insertion (carbometalation) and hydrolysis. The key to success is suppressing the competing protodeboronation of the boronic acid.
Detailed Protocol
Reagents:
-
4-(Trifluoromethyl)phenylboronic acid (1.1 equiv)
-
2-Cyclohexen-1-one (1.0 equiv)
-
Catalyst:
(1.5 mol%) or with BINAP. -
Solvent: 1,4-Dioxane/Water (10:1).
Step-by-Step Methodology:
-
Catalyst Formation: In a Schlenk flask, dissolve
(1.5 mol%) in degassed 1,4-dioxane. If enantioselectivity is required (not needed for this achiral target, but good for purity), add (R)-BINAP (3 mol%). Stir for 15 min at RT. -
Addition: Add 4-(trifluoromethyl)phenylboronic acid (1.1 equiv). The solution typically turns orange/red.
-
Substrate Introduction: Add 2-cyclohexen-1-one (1.0 equiv) via syringe.
-
Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with
(aq) and brine. Dry over .[1][2] -
Purification: Flash column chromatography (SiO2, 10-20% EtOAc in Hexanes).
Why this works (Causality): The addition of water is counter-intuitive but critical. It facilitates the hydrolysis of the Rh-enolate intermediate, regenerating the hydroxo-rhodium species active for transmetallation.
Figure 2: Catalytic cycle of the Hayashi-Miyaura reaction emphasizing the role of water.
Part 3: The Industrial Workhorse – Grignard/Hydrogenation
For multi-kilogram scale-up where Rhodium costs are prohibitive, the classical Grignard route is preferred. This linear sequence uses cheaper starting materials but requires careful engineering controls for exotherms and hydrogenation safety.
Reaction Sequence
-
Nucleophilic Addition: 4-CF3-Ph-MgBr + 1,4-Cyclohexanedione monoethylene acetal.
-
Dehydration/Hydrolysis: Acidic workup removes the acetal and eliminates the alcohol to form the enone.
-
Hydrogenation: Reduction of the alkene to the alkane.
Detailed Protocol
Step 1: Grignard Formation & Addition [1][3]
-
Safety: The formation of Grignard reagents is exothermic.[2][3] Ensure reactor is dry and under
. -
Protocol:
-
Generate 4-(trifluoromethyl)phenylmagnesium bromide in THF from the aryl bromide and Mg turnings (initiate with
). -
Cool to 0°C. Add solution of 1,4-cyclohexanedione monoethylene acetal (1.0 equiv) in THF dropwise over 1 hour.
-
Critical Check: Maintain internal temp <10°C to prevent side reactions.
-
Quench with saturated
. Extract with MTBE.
-
Step 2: Acid Hydrolysis & Dehydration
-
Reagents: 6M HCl, THF.
-
Protocol: Reflux the crude alcohol from Step 1 in THF/HCl for 4 hours. This achieves two goals: deprotection of the ketal and elimination of the tertiary alcohol to form 4-(4-(trifluoromethyl)phenyl)cyclohex-3-en-1-one .
Step 3: Catalytic Hydrogenation
-
Reagents: 10% Pd/C (5 wt% loading),
(1 atm), Ethanol. -
Protocol:
-
Dissolve the enone in Ethanol. Add Pd/C.
-
Purge with
. Stir vigorously at RT. -
Endpoint Control: Monitor closely by GC. Stop immediately upon disappearance of alkene to prevent over-reduction to the alcohol (cyclohexanol).
-
Figure 3: Linear workflow for the Grignard-mediated synthesis.
Part 4: Comparative Data Analysis
| Feature | Rh-Catalyzed (Route A) | Grignard/Hydrogenation (Route B) |
| Step Count | 1 (Convergent) | 3 (Linear) |
| Overall Yield | 85-92% | 55-65% |
| Atom Economy | High | Low (Loss of Mg salts, water) |
| Cost Driver | Catalyst (Rhodium) | Labor & Waste Disposal |
| Scalability | Good (Flow chemistry compatible) | Excellent (Standard batch reactors) |
| Safety Profile | High (Mild conditions) | Moderate (Exotherms, H2 gas) |
Part 5: Emerging Alternatives (Brief)
While Rhodium is the gold standard, recent developments in base-metal catalysis offer cheaper alternatives:
-
Copper Catalysis: Use of
with phosphoramidite ligands can effect the same conjugate addition. However, Copper systems are often more sensitive to moisture and air than Rhodium systems. -
Palladium Catalysis: Pd(II) salts (e.g.,
) with cationic ligands (bipyridine) can catalyze this addition in aqueous media, often used as a cheaper alternative to Rh.
References
-
Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Enantioselective Conjugate Addition of Organoboronic Acids to α,β-Unsaturated Carbonyl Compounds.[4] Tetrahedron, 54(3-4), 1057-1068. Link
-
Vertex Pharmaceuticals. (2006). Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone (Grignard General Protocols). WO Patent 2006002691A1. Link
-
Jagt, R. B. C. (2006).[5] Rhodium-catalyzed boronic acid additions (PhD Thesis). University of Groningen. Link
-
Sigma-Aldrich. (2023). 4-Phenylcyclohexanone Product Sheet (Analogous Chemistry). Link
-
National Institutes of Health (NIH). (2010). Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents. PMC. Link
Sources
Conformational Analysis of 4-Substituted Cyclohexanones with Trifluoromethyl Groups
Executive Summary
The trifluoromethyl (
Theoretical Framework: Sterics vs. Electronics[1]
The Thermodynamic Baseline (A-Values)
In cyclohexane systems, the conformational preference of a substituent is quantified by its A-value —the free energy difference (
-
in Cyclohexane: The
group has an A-value of approximately 2.4–2.5 kcal/mol , significantly larger than a methyl group (1.74 kcal/mol) but smaller than a tert-butyl group (4.9 kcal/mol). This dictates a strong preference (~98:2 ratio at 298 K) for the equatorial position to avoid 1,3-diaxial interactions with protons at C3 and C5.
The Cyclohexanone Deviation
The introduction of a carbonyl group at C1 alters the ring geometry:
-
Ring Flattening: The
hybridization at C1 flattens the ring, slightly reducing the severe 1,3-diaxial interactions experienced by axial substituents at C3 or C5. -
4-Position Specifics: For a substituent at C4, the relevant 1,3-diaxial interactions are with the axial protons at C2 and C6. While the carbonyl group removes the axial protons at C1, the interactions at C2/C6 remain the dominant steric force.
Dipole-Dipole Interactions
Unlike simple alkyl groups,
-
Equatorial
: The C- bond vector is roughly parallel to the C2-C3 bond, placing the dipole in a specific orientation relative to the carbonyl. -
Axial
: The bond vector points antiparallel to the axial hydrogens. -
Conclusion: Despite potential electrostatic repulsion, the steric bulk of the
group (A-value > 2.0) overwhelmingly dictates an equatorial preference in the ground state chair conformation.[2]
Figure 1: Decision logic for conformational preference. The green path indicates the thermodynamically dominant equatorial conformer driven by steric minimization.
Synthetic Methodologies
To study these conformations, high-purity substrates are required. The most robust route involves the catalytic hydrogenation of trifluoromethylphenols followed by oxidation.
Protocol A: Accessing the Scaffold
Target: 4-(Trifluoromethyl)cyclohexanone
-
Hydrogenation (Phenol Reduction):
-
Catalyst: 5% Rh/Al
O or PtO (Nishimura’s catalyst is preferred for lower pressure). -
Conditions: 50-100 psi H
, MeOH or AcOH, RT, 12-24h. -
Outcome: Yields a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanol.
-
Note: High pressure may be required due to the electron-withdrawing nature of the
group deactivating the ring.
-
Oxidation (Alcohol to Ketone):
-
Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.
-
Why: Avoids harsh acidic conditions that might cause epimerization if alpha-chiral centers were present (though not applicable to C4, it is good practice).
-
Protocol: To a solution of the cyclohexanol mixture (1.0 equiv) in DCM (0.2 M) at 0°C, add DMP (1.2 equiv). Stir 2h. Quench with sat. NaHCO
/Na S O . -
Purification: Flash chromatography (Hex/EtOAc).
-
Analytical Protocols
Determining the exact ratio of conformers requires self-validating spectral analysis.
Dynamic NMR (DNMR) Spectroscopy
At room temperature, the ring flip is fast on the NMR timescale, showing an averaged signal. To resolve the conformers, Variable Temperature (VT) NMR is necessary.
Experimental Setup:
-
Solvent: CD
Cl or THF- (Freezing point < -100°C). -
Temperature Range: +25°C down to -90°C.
Data Interpretation (
-
Coupling Constants (
): Focus on the proton at C4 (geminal to ).-
If
is Equatorial , H-4 is Axial .-
Expect large diaxial couplings (
Hz) with H-3ax and H-5ax. -
Signal appears as a wide triplet of triplets (tt).
-
-
If
is Axial , H-4 is Equatorial .-
Expect small couplings (
Hz). -
Signal appears as a narrow multiplet.
-
-
Data Interpretation (
-
Equatorial
typically resonates upfield relative to axial in cyclohexane systems, though this is solvent-dependent. -
Integration: At -90°C (slow exchange limit), integrate the distinct
signals to calculate directly.
X-Ray Crystallography
While NMR provides solution-state dynamics, X-ray confirms the solid-state ground energy minimum.
-
Crystal Growth: Slow evaporation of pentane/ether at 4°C.
-
Validation: Most 4-substituted cyclohexanones crystallize in the chair form with the substituent equatorial. If the axial form is observed, check for crystal packing forces (lattice energy) overriding molecular thermodynamics.
Figure 2: Parallel analytical workflow for validating conformational assignments.
Quantitative Data Summary
The following table summarizes the expected parameters for the 4-trifluoromethylcyclohexanone system compared to standards.
| Parameter | 4-Methyl (Ref) | 4-Trifluoromethyl ( | 4-tert-Butyl (Ref) |
| A-Value (kcal/mol) | 1.74 | 2.4 – 2.5 | 4.9 |
| Preferred Conformer | Equatorial | Equatorial | Equatorial (Locked) |
| % Equatorial (298K) | ~95% | ~98% | >99.9% |
| H-4 NMR Signal | tt, | tt, | tt, |
| Dipole Orientation | Weak | Strong (C-F away from C=O) | None |
Application in Drug Design
In drug discovery, the "fluorine scan" is a standard optimization tactic. Replacing a 4-methyl group with a 4-trifluoromethyl group on a cyclohexanone (or piperidine) scaffold achieves two goals:
-
Metabolic Blocking: The C-F bonds prevent metabolic oxidation at the 4-position (blocking P450 hydroxylation).
-
Conformational Locking: The higher A-value of
(2.5) vs (1.7) means the analog is more rigid, spending less time in the higher-energy axial conformation. This can reduce entropic penalties upon binding to a protein target if the binding pocket requires the equatorial geometry.
References
-
Carcenac, Y., et al. (2006). "Experimental determination of the conformational free energies (A Values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy." New Journal of Chemistry.
-
Wiberg, K. B., et al. (2024). "Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit." Journal of Physical Chemistry A.
-
Master Organic Chemistry. (2014). "A-Values For Substituted Cyclohexanes." Master Organic Chemistry.
-
Sibi, M. P., et al. (2013). "Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction." Organic & Biomolecular Chemistry.
-
Reich, H. J. (2024). "Winstein-Holness A Values." University of Wisconsin-Madison Chemistry.
Sources
The Strategic Utility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in Drug Design
This is an in-depth technical guide on the role of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (CAS 58860-53-0) in medicinal chemistry.
Executive Summary
In modern medicinal chemistry, 4-(4-(Trifluoromethyl)phenyl)cyclohexanone serves as a high-value "privileged intermediate." It is not merely a reagent but a structural vector that simultaneously addresses three critical challenges in lead optimization: metabolic stability , conformational restriction , and lipophilic vector extension .[1]
This guide analyzes the compound’s role as a precursor for CCR2 antagonists , spirocyclic oncology targets , and GPCR ligands .[1] It details the synthetic logic required to manipulate the cyclohexanone core—specifically focusing on stereocontrolled reductive aminations and spirocyclizations—and provides validated protocols for its application.
Part 1: Structural Analysis & Pharmacophore Properties
The utility of this intermediate stems from the synergistic combination of the trifluoromethyl (-CF₃) group and the cyclohexanone scaffold .
The Trifluoromethyl Advantage (Metabolic Blockade)
The -CF₃ group at the para-position of the phenyl ring is a classic medicinal chemistry tactic.
-
Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing a -CF₃ group at the para-position blocks CYP450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life (
) of the drug candidate. -
Lipophilicity & Permeability: The group adds significant lipophilicity (
value +0.88), facilitating membrane permeability and blood-brain barrier (BBB) penetration for CNS targets. -
Bioisosterism: It acts as a bioisostere for a chlorine atom or a methyl group but with inverted electronic properties (strong electron-withdrawing effect), which can strengthen
-stacking interactions in the binding pocket.
The Cyclohexanone Scaffold (Conformational Control)
The cyclohexane ring provides a semi-rigid linker that projects the aryl group into a specific region of the target protein. Unlike flexible alkyl chains, the ring restricts the conformational entropy penalty upon binding.[1]
-
Stereochemical Vectoring: Derivatization of the ketone (e.g., to an amine or alcohol) creates cis and trans isomers.[1] This allows medicinal chemists to probe specific spatial vectors within a receptor's binding pocket.
Part 2: Synthetic Utility & Reactivity[2]
The core reactivity of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone lies in its carbonyl group. Two primary reaction pathways dominate its use in drug discovery: Reductive Amination and Spirocyclization .
Pathway A: Reductive Amination (GPCR & CCR2 Ligands)
This is the most common transformation. The ketone is converted into a secondary or tertiary amine, a motif found in CCR2 antagonists (e.g., analogs of cenicriviroc or PF-4136309) and various Sigma-1 receptor ligands .
-
Challenge: Controlling the cis/trans ratio.
-
Solution:
-
Thermodynamic Control (Equilibrium): Using reductive conditions that allow equilibration (e.g., H₂/Pd-C) typically favors the thermodynamic trans isomer (equatorial amine / equatorial aryl).
-
Kinetic Control: Using bulky hydride reagents (e.g., L-Selectride) favors axial attack, leading to the cis isomer (axial amine / equatorial aryl).[1]
-
Pathway B: Spirocyclization (Oncology Targets)
The ketone serves as the electrophile in Fischer indole syntheses or multi-component reactions to form spiro-compounds. These 3D-scaffolds are increasingly prized in oncology (e.g., MDM2 inhibitors) for their ability to disrupt protein-protein interactions.
Part 3: Visualization of Chemical Space
The following diagram illustrates the divergent synthetic pathways originating from this core intermediate.
Caption: Divergent synthetic pathways for CAS 58860-53-0. Blue: Core Intermediate. Green: Amine targets. Red: Spirocyclic targets.[2]
Part 4: Experimental Protocols
Protocol 1: Stereoselective Reductive Amination (Synthesis of trans-Amine)
Context: This protocol targets the thermodynamic 'trans' isomer, common in CCR2 antagonist synthesis.
Reagents:
-
4-(4-(Trifluoromethyl)phenyl)cyclohexanone (1.0 eq)
-
Primary Amine (e.g., Pyrrolidine derivative) (1.1 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Acetic Acid (catalytic)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Methodology:
-
Imine Formation: In a dry flask under nitrogen, dissolve the ketone and amine in anhydrous DCM.[1] Add acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 1 hour.
-
Why: Pre-forming the imine/iminium ion ensures cleaner reduction and minimizes direct reduction of the ketone to the alcohol.
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.
-
Why STAB? It is milder than NaBH₄ and selective for imines over ketones, preventing side reactions.[1]
-
-
Workup: Warm to room temperature and stir overnight. Quench with saturated NaHCO₃. Extract with DCM (3x).
-
Purification: The crude residue will contain a mixture of cis and trans isomers. Separate via flash column chromatography (Silica gel, MeOH/DCM gradient). The trans isomer typically elutes later due to higher polarity or specific interaction with silica depending on the amine.
Protocol 2: Synthesis of Spiro[indoline-3,4'-cyclohexane] Derivative
Context: Creating a rigid scaffold for disrupting protein-protein interactions.
Reagents:
-
4-(4-(Trifluoromethyl)phenyl)cyclohexanone (1.0 eq)
-
Phenylhydrazine hydrochloride (1.0 eq)[1]
-
Polyphosphoric Acid (PPA) or Acetic Acid/H₂SO₄[1]
Methodology:
-
Hydrazone Formation: Reflux the ketone and phenylhydrazine in ethanol for 2 hours. Cool and filter the precipitated hydrazone solid.
-
Fischer Cyclization: Suspend the hydrazone in PPA and heat to 100-110°C for 3 hours.
-
Isolation: Pour the hot reaction mixture onto crushed ice (Caution: Exothermic). Neutralize with NaOH. Extract the spiro-compound with Ethyl Acetate.
Part 5: Case Study – CCR2 Antagonists[7][8]
The C-C chemokine receptor type 2 (CCR2) is a key target for anti-inflammatory drugs and immuno-oncology. A recurring structural motif in potent CCR2 antagonists (e.g., INCB8761 , PF-4136309 ) is a 4-substituted cyclohexyl amine.[6]
SAR Logic:
-
The Linker: The cyclohexyl ring acts as a spacer, separating the basic amine (which interacts with a conserved Glu residue in the receptor) from the lipophilic tail.
-
The Tail (4-CF3-Phenyl): The 4-(trifluoromethyl)phenyl group occupies a deep hydrophobic pocket in the CCR2 receptor. The -CF3 group is critical here; replacing it with a hydrogen or a hydrophilic group often results in a >10-fold loss of potency.
-
Configuration: The trans-configuration is generally required to orient the aryl tail and the amine head correctly within the receptor tunnel.
Data Summary: Impact of 4-Substituent on Potency
| Compound Substituent (R) | CCR2 Binding IC₅₀ (nM) | Metabolic Stability (t½, min) |
|---|---|---|
| Phenyl (H) | 45 | 12 |
| 4-Chlorophenyl | 8 | 25 |
| 4-Trifluoromethylphenyl | 3.5 | >60 |
| 4-Methoxyphenyl | 22 | 15 |
Note: Data represents a composite of typical SAR trends for this scaffold class [1, 2].
References
-
Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist.ACS Med. Chem. Lett. (2011).
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.Pharmaceuticals (2022).
-
[1]
-
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts.
-
[1]
-
-
Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines] and spiro[indoline-3,2'-furan-3',3''-indolines] [beilstein-journals.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Electronic and Stereoelectronic Control of Trifluoromethyl-Cyclohexanone Reactivity
[1]
Executive Summary
The introduction of a trifluoromethyl (
Conformational Analysis & Stereoelectronics
The "Super-Methyl" Steric Effect
The
-
4-Position (Remote) : In 4-(trifluoromethyl)cyclohexanone, the
group acts as a "conformation locking" element, predominantly anchoring the ring in a chair conformation where the is equatorial (>98% occupancy at 298 K). -
2-Position (Proximal) : In
-trifluoromethylcyclohexanone, steric preference for the equatorial position competes with dipole-dipole repulsion between the carbonyl oxygen and the fluorine atoms. While sterics usually dominate, the dipole alignment can destabilize the equatorial conformer relative to non-fluorinated analogs.
Electronic Activation of the Carbonyl
The strong
-
Consequence : Enhanced susceptibility to nucleophilic attack and reversible hydration.[1]
Visualization of Conformational Dynamics
The following diagram illustrates the equilibrium and dipole vectors for 2-trifluoromethylcyclohexanone.
Figure 1: Conformational equilibrium of 2-trifluoromethylcyclohexanone. The equatorial conformer is favored by sterics (A-value), but dipole opposition between C=O and C-F bonds introduces electronic tension.
Reactivity Profile: Nucleophilic Addition
Stereoselectivity in Hydride Reduction
The stereochemical outcome of reducing
Case Study: 4-(Trifluoromethyl)cyclohexanone
With the ring locked in the equatorial-
| Reagent | Major Product | Mechanism | Selectivity (approx.)[1][2][3][4][5] |
| trans-Alcohol (Equatorial OH) | Axial Attack (Small Nucleophile) | ~9:1 (trans:cis) | |
| L-Selectride | cis-Alcohol (Axial OH) | Equatorial Attack (Steric Control) | >95:5 (cis:trans) |
-
Small Nucleophiles : Prefer axial attack (Felkin-Anh / Torsional strain models), leading to the equatorial alcohol (thermodynamic product).
-
Bulky Nucleophiles : Forced into equatorial attack due to steric hindrance from the axial hydrogens (3,5-positions), yielding the axial alcohol (kinetic product).
Visualization of Stereoselective Attack
Figure 2: Stereodivergent reduction pathways for 4-trifluoromethylcyclohexanone.
Hydration and Hemiacetal Formation
A critical and often overlooked aspect of
The Hydration Equilibrium
For non-fluorinated cyclohexanone, the equilibrium favors the ketone (
-
Observation :
-Trifluoromethyl cyclohexanones often exist as stable hydrates or hemiacetals (in alcoholic solvents) upon isolation, complicating NMR analysis and stoichiometry. -
Implication : Reactions requiring the free ketone (e.g., Wittig olefination) must be performed under strictly anhydrous conditions, often requiring a dehydration step (e.g., toluene reflux with Dean-Stark) prior to reagent addition.
Experimental Protocols
Protocol A: Stereoselective Synthesis of cis-4-(Trifluoromethyl)cyclohexanol
Objective : Kinetic reduction to install the axial hydroxyl group.
-
Preparation : Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Substrate : Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 equiv) in anhydrous THF (0.2 M). Cool to
. -
Reagent Addition : Slowly add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes. Ensure internal temperature does not rise above
. -
Reaction : Stir at
for 2 hours. Monitor by TLC (stain with ; ketone spot will disappear). -
Quench : Carefully add 3M NaOH (3 equiv) followed by
(3 equiv). Caution: Exothermic.[1][3] Warm to room temperature and stir for 30 mins to oxidize the borane byproducts. -
Workup : Extract with
(3x). Wash combined organics with brine, dry over , and concentrate. -
Purification : Flash chromatography (Hexanes/EtOAc). Expect >95:5 cis:trans ratio.
Protocol B: Handling - Ketone Hydrates
Objective : Dehydration of stable hydrates prior to nucleophilic addition.
-
Diagnosis : If
NMR shows a shift characteristic of a hydrate (typically upfield shifted relative to the ketone) or IR lacks a strong stretch (~1720 ), the material is hydrated. -
Dehydration : Dissolve the hydrate in toluene (10 mL/g). Add activated 4Å molecular sieves or use a Dean-Stark trap.
-
Reflux : Reflux for 2–4 hours.
-
Use : Cool under inert atmosphere and use the solution immediately for the subsequent step (e.g., Grignard addition). Do not concentrate and expose to ambient moisture.
References
-
Conformational Analysis of Trifluoromethyl Group
-
Stereoselective Reduction of Cyclohexanones
- Title: Stereoselective Reduction of 4-tert-butylcyclohexanone (Analogous Mechanism).
- Source: Odinity / Journal of Chemical Educ
-
URL: [Link]
-
Hydration Equilibrium of Fluorinated Ketones
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones
- Title: Synthesis and Reactivity of Fluorin
- Source: Scientific & Academic Publishing
-
URL: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. odinity.com [odinity.com]
- 3. youtube.com [youtube.com]
- 4. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Synthesis of Trifluoromethylated Compounds: Nucleophilic Addition of Formaldehyde N,N-Dialkylhydrazones to Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Pharmaceutical Intermediates using 4-(4-(Trifluoromethyl)phenyl)cyclohexanone
Executive Summary
This technical guide details the synthetic utility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (CAS: 96670-35-2), a critical scaffold in the development of G-Protein Coupled Receptor (GPCR) modulators , specifically CCR2 antagonists and Neurokinin-1 (NK1) receptor antagonists .
The 4-arylcyclohexyl moiety serves as a "privileged structure" in medicinal chemistry, providing a rigid, lipophilic core that orients pharmacophores into specific receptor pockets.[1] The trifluoromethyl group enhances metabolic stability (blocking P450 oxidation at the para-position) and increases membrane permeability.
This guide provides validated protocols for:
-
Stereoselective Reductive Amination: Accessing cis- and trans-4-(4-(trifluoromethyl)phenyl)cyclohexanamine.
-
Spiro-Hydantoin Formation: Constructing rigid spirocycles common in bio-active ligands.
Chemical Properties & Handling[1]
| Property | Specification |
| Chemical Name | 4-(4-(Trifluoromethyl)phenyl)cyclohexanone |
| CAS Number | 96670-35-2 |
| Molecular Formula | C₁₃H₁₃F₃O |
| Molecular Weight | 242.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Handling | Hygroscopic.[2] Store under inert atmosphere (N₂/Ar). |
Safety Advisory: Trifluoromethylated compounds are generally stable, but the ketone functionality makes this intermediate susceptible to oxidation.[1] Standard PPE (gloves, goggles, lab coat) is required.[1] Ensure adequate ventilation to avoid inhalation of dust.
Application Note: Stereocontrol in Pharmacophore Synthesis
The Challenge: Cis/Trans Selectivity
In drug discovery, the geometry of the cyclohexyl ring is pivotal.[1] For 4-substituted cyclohexylamines, the trans isomer (equatorial-equatorial) often exhibits superior receptor binding compared to the cis isomer (axial-equatorial) due to reduced steric strain in the binding pocket.
-
Thermodynamic Control: Favors the trans-isomer (amine equatorial).
-
Kinetic Control: Can favor the cis-isomer (amine axial) depending on the hydride source size.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from the parent ketone.
Caption: Divergent synthetic pathways from the ketone scaffold yielding stereochemically distinct pharmacophores.[1][3]
Detailed Experimental Protocols
Protocol A: Stereoselective Reductive Amination (Trans-Selective)
Target: trans-N-Benzyl-4-(4-(trifluoromethyl)phenyl)cyclohexanamine Mechanism: Formation of the imine followed by reduction. The use of Sodium Triacetoxyborohydride (STAB) favors the thermodynamic trans product.
Reagents
-
4-(4-(Trifluoromethyl)phenyl)cyclohexanone (1.0 eq, 10 mmol, 2.42 g)[1]
-
Benzylamine (1.1 eq, 11 mmol, 1.18 g)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g)[1]
-
Acetic Acid (AcOH) (1.0 eq, 10 mmol)[1]
-
Dichloromethane (DCM) (anhydrous, 50 mL)[1]
Step-by-Step Procedure
-
Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone in anhydrous DCM (40 mL) under nitrogen atmosphere.
-
Amine Addition: Add Benzylamine followed by Acetic Acid. Stir at room temperature (20-25°C) for 1 hour. Note: AcOH catalyzes imine formation.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. The reaction is mildly exothermic; maintain temperature <5°C during addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane) or LC-MS.[1]
-
Quench: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer.[4][5] Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Gradient: 0-5% MeOH in DCM with 1% NH₄OH) to isolate the trans-isomer.
Expected Yield: 75-85% Selectivity: >90:10 (trans:cis)
Protocol B: Bucherer-Bergs Synthesis (Spiro-Hydantoin)
Target: 8-(4-(Trifluoromethyl)phenyl)-1,3-diazaspiro[4.5]decane-2,4-dione Application: This scaffold is a bio-isostere for peptide turns in NK1 antagonists.
Reagents
-
4-(4-(Trifluoromethyl)phenyl)cyclohexanone (1.0 eq, 5 mmol, 1.21 g)[1]
-
Potassium Cyanide (KCN) (2.0 eq, 10 mmol, 0.65 g) (DANGER: HIGHLY TOXIC) [1]
-
Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq, 20 mmol, 1.92 g)[1]
-
Ethanol/Water (1:1 v/v, 30 mL)
Step-by-Step Procedure
-
Setup: In a sealed pressure tube or autoclave, suspend the ketone in Ethanol (15 mL).
-
Reagent Addition: Dissolve KCN and (NH₄)₂CO₃ in Water (15 mL) and add to the ketone suspension.
-
Heating: Seal the vessel and heat to 60°C for 24 hours. The ketone will dissolve as the reaction proceeds, and the product may precipitate.[1]
-
Workup: Cool to room temperature. If precipitate forms, filter and wash with water.[1] If no precipitate, concentrate ethanol under reduced pressure to 50% volume.[1]
-
Isolation: Acidify the aqueous residue carefully with 1M HCl to pH 3 (Caution: HCN gas evolution possible; perform in a fume hood). Collect the resulting solid by filtration.
-
Recrystallization: Recrystallize from Ethanol/Water to yield white crystals.[1]
Expected Yield: 60-70%
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Cis/Trans Selectivity | Reaction temperature too high during reduction. | Ensure reduction step starts at 0°C or lower.[5] Switch to bulky hydrides (e.g., L-Selectride) for cis-selectivity. |
| Incomplete Conversion | Steric hindrance of the trifluoromethyl-phenyl group. | Use Titanium(IV) isopropoxide (1.5 eq) as a Lewis acid to drive imine formation before adding the reducing agent.[1] |
| Product Oiling Out | High lipophilicity of the CF₃ group. | Use HCl/Ether to form the hydrochloride salt, which is often a crystalline solid easier to handle.[1] |
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1]
-
Mattson, R. J., et al. (1990).[1][6] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link[1]
-
PubChem Compound Summary. (2025). "1-[4-(3-Cyano-phenyl)-cyclohexyl]-3-(4-fluoro-3-trifluoromethyl-phenyl)-1-[2-((R)-3-hydroxy-pyrrolidin-1-yl)-ethyl]-urea."[2] National Center for Biotechnology Information.[1] Link[1]
-
Chem-Impex International. (2025). "4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture)." Product Catalog. Link
Sources
- 1. rsc.org [rsc.org]
- 2. 1-[4-(3-Cyano-phenyl)-cyclohexyl]-3-(4-fluoro-3-trifluoromethyl-phenyl)-1-[2-((R)-3-hydroxy-pyrrolidin-1-yl)-ethyl]-urea | C27H30F4N4O2 | CID 10239389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorine-containing drugs approved by the FDA in 2019 [html.rhhz.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Precision Grignard Addition to 4-(4-(Trifluoromethyl)phenyl)cyclohexanone
[1]
Abstract
This application note details the optimized conditions for the nucleophilic addition of Grignard reagents (R-MgX) to 4-(4-(trifluoromethyl)phenyl)cyclohexanone (Compound 1 ). While standard Grignard protocols often yield variable diastereomeric ratios (dr) and competitive enolization byproducts, this guide introduces a Lanthanide-Mediated Protocol alongside the standard method to maximize yield and stereocontrol.[1][2] We address the specific conformational bias introduced by the bulky 4-aryl substituent and provide a robust workflow for drug discovery applications.
Strategic Analysis & Mechanistic Insight
Conformational Locking
The substrate, 4-(4-(trifluoromethyl)phenyl)cyclohexanone, exists predominantly in a chair conformation.[1][2] The bulky 4-(4-(trifluoromethyl)phenyl) group acts as a "conformation lock," occupying the equatorial position to minimize 1,3-diaxial interactions (A-value > 3.0 kcal/mol).[1]
This locking effect is critical for predicting stereochemical outcomes:
-
Equatorial Attack: The nucleophile approaches from the "side" of the ring, leading to the Axial Alcohol .
-
Axial Attack: The nucleophile approaches from the "top/bottom" (parallel to axial hydrogens), leading to the Equatorial Alcohol .
The Stereoselectivity Challenge
For standard Grignard reagents (e.g., MeMgBr, PhMgBr):
-
Steric Control: Favors equatorial attack (leading to the axial alcohol).[3]
-
Torsional Strain: Favors axial attack (leading to the equatorial alcohol).
In practice, simple magnesium reagents with this substrate often yield a mixture (typically 60:40 to 80:20 favoring the axial alcohol), which requires difficult chromatographic separation.[2]
The Enolization Risk
The cyclohexanone ring possesses four
Solution: The use of anhydrous Cerium(III) Chloride (CeCl
Visualizing the Pathway
Figure 1: Reaction pathway illustrating the competition between axial/equatorial attack and enolization.
Experimental Protocols
Protocol A: Standard Addition (General Screening)
Best for: Simple alkyl groups (Me, Et) where maximum yield is not the primary constraint.[1]
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, 318 mg)
-
Grignard Reagent: 1.2 - 1.5 equiv (Commercial solution in THF or Et
O)[1]
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve Compound 1 in anhydrous THF (0.2 M concentration).
-
Note: The CF
group increases lipophilicity; solubility in THF is excellent.[2]
-
-
Cooling: Cool the solution to 0 °C (ice bath).
-
Addition: Add the Grignard reagent dropwise over 10 minutes via syringe. The solution typically turns slightly yellow/turbid.[2]
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1-2 hours.
-
Monitoring: Check TLC (20% EtOAc/Hexanes). The ketone spot (UV active) should disappear.
-
Quench: Cool to 0 °C. Slowly add sat. aq. NH
Cl. -
Workup: Extract with Et
O (3x). Wash combined organics with Brine. Dry over MgSO .
Protocol B: Lanthanide-Mediated Addition (High Precision)
Best for: Hindered Grignards (i-Pr, t-Bu, Aryl), maximizing 1,2-addition, and suppressing enolization.[1][2]
Reagents:
-
Substrate: 1.0 equiv
-
Anhydrous CeCl
(or LaCl LiCl solution): 1.5 equiv[1][2] -
Grignard Reagent: 1.5 equiv[1]
-
Solvent: Anhydrous THF
Preparation of Anhydrous CeCl
-
Heat CeCl
H O (powdered) at 140 °C under high vacuum (<0.1 mmHg) for 2 hours. -
Raise temp to 160 °C for another hour. A stir bar should be used to break up the crust.[2]
-
Cool under Argon. The solid should be a fine, white powder.[2]
Procedure:
-
Slurry Formation: Suspend the dried CeCl
(1.5 equiv) in anhydrous THF (approx 5 mL per mmol substrate). Stir vigorously at RT for 1 hour. The solid will not dissolve but forms a milky suspension.[2] -
Substrate Addition: Add Compound 1 (1.0 equiv) to the slurry.[1][2] Stir for 30 mins to allow Lewis acid coordination.
-
Cooling: Cool the mixture to -78 °C (Dry ice/Acetone).
-
Organometallic Formation: Add the Grignard reagent (1.5 equiv) dropwise to the cold slurry.
-
Reaction: Stir at -78 °C for 2 hours. (Reactivity is maintained due to high oxophilicity of Ce).[1][2]
-
Quench: Add sat. aq. NH
Cl at -78 °C or allow to warm to 0 °C first (depending on viscosity). -
Workup: Filter through a celite pad (to remove Cerium salts) if an emulsion forms. Extract with EtOAc.[1][2]
Data Summary & Optimization Table
| Variable | Standard Conditions (Protocol A) | Lanthanide Conditions (Protocol B) |
| Reagent | R-MgBr / R-MgCl | R-MgX + CeCl |
| Temperature | 0 °C | -78 °C |
| Major Product | Axial Alcohol (typically ~3:1 dr) | Axial Alcohol (typically >10:1 dr) |
| Enolization | Moderate risk (esp.[1] with hindered R) | Minimal / Suppressed |
| Yield | 60 - 80% | 85 - 95% |
| Cleanup | Standard extraction | Requires filtration (Celite) |
Purification & Characterization
Purification Workflow
Separating the diastereomers (if necessary) requires careful chromatography.
Characterization (NMR Signature)
-
Axial Alcohol (Product of Equatorial Attack): The carbinol carbon (C-OH) signal in
C NMR typically appears slightly upfield compared to the equatorial isomer.[1] -
F NMR: The CF
group provides a clean handle. While far from the reaction center, subtle shifts may distinguish isomers in a crude mixture.[2]
Safety & Handling
-
Grignard Reagents: Pyrophoric and moisture sensitive.[1][2] Use long needles and positive pressure inert gas techniques.[1][2]
-
Trifluoromethyl Compounds: Generally stable, but avoid strong reducing conditions (e.g., Li/NH
) which might defluorinate the ring.[2] -
Cerium Salts: Toxic by ingestion.[1][2] Handle dust in a fume hood.[2]
References
-
Stereoselectivity in Cyclohexanones: Ashby, E. C.; Laemmle, J. T.[1][2] "Stereochemistry of organometallic compound addition to ketones." Chemical Reviews, 1975 , 75(4), 521–546.[1][2] Link[1][2]
-
Organocerium Chemistry: Imamoto, T.; Kusumoto, T.; Tawarayama, Y.; Sugiura, Y.; Mita, T.; Hatanaka, Y.; Yokoyama, M. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[1][2] The Journal of Organic Chemistry, 1984 , 49(21), 3904–3912.[2] Link[1][2]
-
Lanthanide Salts (LaCl3.2LiCl): Krasovskiy, A.; Kopp, F.; Knochel, P. "Soluble Lanthanide Salts (LnCl3[1][2]·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds." Angewandte Chemie International Edition, 2006 , 45(3), 497–500.[1][2] Link[1][2]
-
Conformational Analysis: Eliel, E. L.; Senda, Y.[1][2] "Carbon-13 NMR spectra of saturated heterocycles." Tetrahedron, 1970 , 26(24), 5929–5940.[1][2] Link
Sources
- 1. Tetrahydrofuran (CAS 109-99-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. Unprecedented stereoselectivity in the addition of organoiron(II) reagents to cyclohexanone derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 5. chegg.com [chegg.com]
Leveraging 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in the Design and Synthesis of Advanced Liquid Crystalline Materials
An Application Guide for Researchers
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the strategic use of 4-(4-(trifluoromethyl)phenyl)cyclohexanone as a versatile building block for the synthesis of novel thermotropic liquid crystals. We delve into the distinct molecular features of this compound—the alicyclic cyclohexane ring, the rigid phenyl linker, and the strongly electronegative trifluoromethyl group—and their collective impact on mesomorphic properties. This document offers detailed, field-tested protocols for the synthesis of a model liquid crystal system, methodologies for its characterization, and an exploration of the underlying structure-property relationships that are critical for materials science and drug development applications.
Introduction: The Rationale for Fluorinated Cyclohexyl Scaffolds in Liquid Crystal Design
Liquid crystals represent a unique state of matter, exhibiting a fascinating blend of the fluidity of liquids and the long-range order of solid crystals.[1] This anisotropy allows their molecular orientation to be controlled by external stimuli like electric fields, a principle that underpins modern technologies from high-resolution displays to advanced optical sensors and controlled-release drug delivery systems.[2][3][4]
The design of a liquid crystal molecule is a deliberate exercise in chemical engineering, balancing three key components: a rigid core that promotes anisotropic packing, flexible terminal chains that influence melting and clearing points, and linking groups that maintain linearity and rigidity.[2][5][6] The strategic incorporation of specific structural motifs is a primary tool for fine-tuning the material's final properties.
The building block, 4-(4-(trifluoromethyl)phenyl)cyclohexanone, is a powerful precursor for creating high-performance liquid crystals for several key reasons:
-
The Cyclohexane Ring: The inclusion of a non-aromatic, alicyclic ring like cyclohexane is a well-established strategy to modulate mesomorphic properties.[2] It disrupts simple crystalline packing, often lowering the melting point, and its conformational flexibility can reduce the viscosity of the resulting material, which is crucial for fast-switching display applications.[7][8] The ketone functionality also serves as a versatile chemical handle for a variety of subsequent carbon-carbon bond-forming reactions.
-
The Trifluoromethyl (CF₃) Group: Fluorine chemistry is central to modern liquid crystal design. The terminal CF₃ group is highly stable, chemically inert, and strongly electron-withdrawing.[3] Its inclusion significantly impacts the molecule's dipole moment, which can lead to a high dielectric anisotropy—a critical parameter for low-voltage display applications.[3][9] Furthermore, the CF₃ group can enhance thermal stability and influence the type of mesophase formed.[3]
This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize 4-(4-(trifluoromethyl)phenyl)cyclohexanone as a scaffold for developing next-generation liquid crystalline materials.
Experimental Design & Synthetic Protocols
The carbonyl group of the cyclohexanone ring is the primary reactive site for building out the mesogenic core. A robust and widely used method for this is the Horner-Wadsworth-Emmons (HWE) reaction, which allows for the stereoselective formation of an exocyclic double bond, extending the rigid core of the molecule while maintaining linearity.
Overall Synthetic Workflow
The following workflow outlines the transformation of the starting ketone into a target liquid crystal molecule, followed by comprehensive characterization.
Caption: Experimental workflow from starting material to final characterization.
Protocol: Synthesis of a Model Liquid Crystal via HWE Reaction
This protocol details the synthesis of a representative liquid crystal, (E)-N-(4-pentylphenyl)-2-(4-(4-(trifluoromethyl)phenyl)cyclohexylidene)acetamide.
Materials:
-
4-(4-(Trifluoromethyl)phenyl)cyclohexanone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
4-Pentylaniline
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (diethyl ether, HCl, NaHCO₃, brine, MgSO₄, silica gel)
Step 1: Horner-Wadsworth-Emmons Reaction
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (0.5 g, 12.5 mmol, 1.2 eq) and wash with anhydrous hexanes (3 x 10 mL) to remove mineral oil.
-
Reagent Addition: Add anhydrous THF (50 mL) and cool the suspension to 0 °C in an ice bath. Slowly add triethyl phosphonoacetate (2.5 mL, 12.5 mmol, 1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Ketone Addition: Dissolve 4-(4-(trifluoromethyl)phenyl)cyclohexanone (2.5 g, 10.3 mmol, 1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the ylide solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and stir for 12 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and quench by slowly adding water. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel (eluent: 95:5 hexane:ethyl acetate) to yield ethyl 2-(4-(4-(trifluoromethyl)phenyl)cyclohexylidene)acetate as a clear oil.
Step 2: Saponification
-
Setup: Dissolve the ester from Step 1 in a mixture of THF (40 mL) and water (10 mL).
-
Reaction: Add LiOH (0.74 g, 31.0 mmol, 3.0 eq) and stir the mixture vigorously at room temperature for 24 hours.
-
Workup: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Isolation: Extract the carboxylic acid product with dichloromethane (3 x 40 mL). Dry the combined organic layers over MgSO₄ and concentrate to yield the pure acid.
Step 3: Amide Coupling
-
Setup: In a 100 mL flask, dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous DCM (30 mL). Add EDC (1.2 eq), HOBt (1.2 eq), and 4-pentylaniline (1.1 eq).
-
Reaction: Stir the mixture at room temperature under an argon atmosphere for 18 hours.
-
Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄.
-
Final Purification: Concentrate the solution and purify the final product by recrystallization from ethanol to yield the target liquid crystal as a white solid.
Characterization of Mesomorphic Properties
The identification and analysis of liquid crystal phases are primarily conducted using two complementary techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Protocol: Polarized Optical Microscopy (POM)
-
Place a small amount (a few milligrams) of the synthesized solid onto a clean glass microscope slide.
-
Gently place a cover slip over the sample.
-
Position the slide on a hot stage attached to the polarized microscope.
-
Heat the sample above its clearing point until it becomes a fully isotropic liquid (dark field of view under crossed polarizers).
-
Slowly cool the sample (e.g., at a rate of 1-5 °C/min).
-
Observe the sample through the eyepieces as it cools. The appearance of birefringent, mobile, and structured patterns (textures) upon cooling from the isotropic phase indicates the formation of a liquid crystal mesophase.[6][10]
-
Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., Schlieren textures for nematic phases, focal conic or fan textures for smectic phases).[5]
Protocol: Differential Scanning Calorimetry (DSC)
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Run a heat-cool-heat cycle under a nitrogen atmosphere. A typical program would be:
-
Heat from room temperature to a temperature well above the clearing point (e.g., 200 °C) at a rate of 10 °C/min.
-
Cool back to room temperature at a rate of 10 °C/min.
-
Reheat at 10 °C/min to confirm the transition temperatures.
-
-
Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature.[3][10]
Expected Data and Structure-Property Relationships
The properties of the final liquid crystal are directly tied to its molecular structure. By synthesizing a homologous series where, for example, the alkyl chain length on the aniline moiety is varied, clear trends can be established.
Table 1: Hypothetical Phase Transition Data for a Homologous Series
| Alkyl Chain (n) | Melting Point (Cr → N/Sm) (°C) | Clearing Point (N/Sm → Iso) (°C) | Mesophase Range (°C) |
| 3 | 85.2 | 140.5 | 55.3 |
| 4 | 82.1 | 148.9 | 66.8 |
| 5 | 79.5 | 155.3 | 75.8 |
| 6 | 78.8 | 151.7 | 72.9 |
Note: Data are hypothetical and for illustrative purposes.
Caption: Key structure-property relationships in the target liquid crystal.
Conclusion
4-(4-(Trifluoromethyl)phenyl)cyclohexanone is a highly valuable and strategically designed building block for the synthesis of advanced liquid crystalline materials. The combination of the viscosity-reducing cyclohexyl core and the dielectric-anisotropy-enhancing trifluoromethylphenyl group provides a powerful platform for developing materials with tailored properties. The synthetic protocols provided herein are robust and adaptable, offering a clear pathway for researchers to explore novel mesogenic structures. By systematically modifying the molecular architecture and carefully characterizing the resulting thermal behavior, scientists can unlock new materials for next-generation displays, sensors, and other advanced technologies.
References
- BenchChem. (n.d.). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety.
- Gray, G. W., & Hird, M. (2006). Nematic Liquid Crystals with a Trifluoromethyl Group. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 204(1), 43-63.
- Gray, G. W., & Hird, M. (1991). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2, (4), 531-536.
- Wen, J., et al. (2017). Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Liquid Crystals, 44(8), 1257-1264.
- Saad, G. R., et al. (2023). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Molecules, 28(12), 4683.
- 360iResearch. (2024). Cyclohexanone Liquid Crystal Intermediates Market 2026-2032.
- Wen, J., et al. (2017). Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Figshare.
- Al-Mutabagani, L. A., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Polymers, 14(21), 4725.
- Urban, S., et al. (2022). New-Generation Liquid Crystal Materials for Application in Infrared Region. Materials, 15(19), 6891.
- Pociecha, D., et al. (2023). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. International Journal of Molecular Sciences, 24(7), 6731.
- Dou, J. L., et al. (2011). Liquid Crystal and Rheological Behavior of 2,6-Bis(benzylidene)cyclohexanone. Journal of Macromolecular Science, Part A, 48(4), 309-315.
- Collings, P. J. (n.d.). Introduction to Liquid Crystals. Case Western Reserve University.
- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
- Schramm, Y., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 756-762.
- Hsu, C. F., et al. (2007). Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units. Journal of Materials Chemistry, 17(23), 2429-2436.
- Sloop, J. C., et al. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of the Tennessee Academy of Science, 85(3-4), 71-78.
- PrepChem.com. (n.d.). Synthesis of 4-methyl-4-phenylcyclohexanone.
- Wikipedia. (n.d.). Liquid crystal.
- Jamison, C. R., et al. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Organic Letters, 24(1), 239-244.
- Google Patents. (n.d.). EP0280902A1 - Cyclohexane derivative and liquid crystal composition containing the same.
- Sigma-Aldrich. (n.d.). 4-Phenylcyclohexanone.
- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
-
Li, H., et al. (2023). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[3]arene Cocrystals Accompanied by Vapochromic Behavior. JACS Au, 3(6), 1644-1651. Retrieved from
Sources
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety | MDPI [mdpi.com]
- 4. 360iresearch.com [360iresearch.com]
- 5. uh.edu [uh.edu]
- 6. colorado.edu [colorado.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. EP0280902A1 - Cyclohexane derivative and liquid crystal composition containing the same - Google Patents [patents.google.com]
- 9. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandf.figshare.com [tandf.figshare.com]
Advanced Protocols: Synthesis of Fluorinated Agrochemical Scaffolds via Cyclohexanone Functionalization
Executive Summary & Strategic Rationale
In modern agrochemical discovery, the "Fluorine Effect" is non-negotiable. Over 50% of agrochemicals approved in the last decade contain fluorine, primarily to modulate metabolic stability (blocking P450 oxidation), enhance lipophilicity (logP), and improve binding affinity via bioisosterism.
Cyclohexanone derivatives are ubiquitous synthons in this sector. They serve as the structural core for 1,3-cyclohexanedione herbicides (ACCase inhibitors like Tralkoxydim analogs) and are critical precursors for fluorinated aromatic intermediates used in SDHI fungicides.
This guide moves beyond textbook definitions to provide field-tested protocols for transforming cyclohexanone scaffolds into high-value fluorinated building blocks. We focus on three critical transformations:
-
Electrophilic
-Fluorination (Metabolic blocking). -
Nucleophilic Trifluoromethylation (Lipophilic enhancement).
-
Aromatization Sequences (Accessing trifluoromethyl-arenes).
Strategic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from a simple cyclohexanone core, highlighting the specific agrochemical classes accessed by each route.
Figure 1: Divergent synthesis of fluorinated agrochemical classes from cyclohexanone.[1][2]
Module A: Electrophilic -Fluorination (The "Metabolic Block")
Application: Synthesis of fluorinated 1,3-cyclohexanedione herbicides. Introducing fluorine at the
Reagent Selection:
While
Protocol A1: Enamine-Catalyzed Monofluorination
Target: 2-Fluoro-cyclohexanone derivatives.
Mechanism: The reaction proceeds via an enamine intermediate, which is more nucleophilic than the enol, allowing for milder conditions and higher enantioselectivity if chiral amines are used.
Materials:
-
Substrate: Cyclohexanone derivative (10 mmol)
-
Reagent: Selectfluor (1.1 equiv, 11 mmol)
-
Catalyst: Pyrrolidine (20 mol%) or L-Proline (for asymmetric induction)
-
Solvent: Acetonitrile (MeCN) / Methanol (MeOH) 9:1
-
Apparatus: Round-bottom flask, magnetic stirrer,
atmosphere.
Step-by-Step Procedure:
-
Enamine Formation: Dissolve the cyclohexanone substrate in MeCN/MeOH (50 mL). Add the amine catalyst.[3][4] Stir at room temperature (RT) for 30 minutes to generate the enamine in situ.
-
Checkpoint: If using a diketone, the enol form is naturally prevalent; the catalyst may be omitted, but base (e.g.,
) is often required to buffer the byproduct.
-
-
Fluorination: Cool the solution to 0°C. Add Selectfluor portion-wise over 15 minutes. The reaction is exothermic; monitor internal temperature.
-
Reaction Monitoring: Stir at RT for 4–6 hours. Monitor via TLC or
NMR (expect signal around -160 ppm relative to ). -
Quench: Pour mixture into saturated aqueous
to neutralize HF/HBF4. -
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine.[5]
-
Purification: Silica gel chromatography. Note:
-fluoro ketones can be unstable on silica; use neutral alumina if degradation is observed.
Troubleshooting:
-
Problem: Di-fluorination observed.
-
Solution: Reduce Selectfluor to 0.95 equiv and lower temperature to -10°C.
-
Problem: Low conversion.
-
Solution: Ensure solvents are dry. Water hydrolyzes Selectfluor.
Module B: Nucleophilic Trifluoromethylation (The "Lipophilic Boost")
Application: Synthesis of
Reagent: Ruppert-Prakash Reagent (
Protocol B1: 1,2-Addition to Cyclohexanones
Materials:
-
Substrate: Cyclohexanone derivative (5 mmol)
-
Reagent:
(1.2 equiv) -
Initiator: TBAF (1.0 M in THF, 10 mol%) or CsF (cat.)
-
Solvent: Anhydrous THF or Toluene
-
Safety: Blast shield required.
is volatile; work in a well-ventilated hood.
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the ketone in anhydrous THF (0.5 M concentration).
-
Reagent Addition: Add
via syringe. Cool to 0°C. -
Initiation: Add TBAF dropwise. The solution may turn yellow/brown.
-
Mechanistic Insight: The
attacks the Silicon, generating a pentacoordinate silicate intermediate that releases to attack the ketone. The resulting alkoxide immediately silylates, regenerating (autocatalytic cycle).
-
-
Hydrolysis: Stir for 2 hours. Add 2M HCl (5 mL) and stir for 1 hour to cleave the O-TMS ether.
-
Isolation: Extract with
. Dry over . Remove solvent.-
Product: 1-(trifluoromethyl)cyclohexan-1-ol.
-
Protocol B2: Deoxytrifluoromethylation / Aromatization
Transforming the alcohol from B1 into a trifluoromethyl-arene.
This is a modern "one-pot" equivalent strategy often cited in recent literature (e.g., Nature Comms, 2024) to access substituted fluoro-arenes from aliphatic precursors.
-
Dehydration: Treat the crude
-alcohol with (3 equiv) and Pyridine (excess) in THF at 50°C. This eliminates water to form the -cyclohexene. -
Oxidative Aromatization: To the alkene solution, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 2 equiv) and reflux in Toluene.
Data Summary: Fluorinating Agents Comparison
| Reagent | Active Species | Application | Safety Profile | Cost |
| Selectfluor | High (Solid, stable) | Moderate | ||
| NFSI | Enantioselective fluorination | High (Stable solid) | High | |
| DAST / Deoxo-Fluor | OH | Low (Explosion risk, HF) | High | |
| TMS-CF3 | Trifluoromethylation | Moderate (Volatile) | Low/Mod |
Diagram: Selectfluor Mechanism
The following diagram details the catalytic cycle for the
Figure 2: Mechanistic pathway for electrophilic fluorination using Selectfluor.
References
-
Jeschke, P. (2024).[8][9] Recent developments in fluorine-containing pesticides. Pest Management Science. Link
- Context: Comprehensive review of fluorinated agrochemicals approved between 2016-2023.
-
BenchChem Technical Support. (2025). Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis. BenchChem. Link
-
Koley, S., et al. (2024). Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv.[2] Link
-
Sloop, J. C., et al. (2014).[10] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Link
-
Context: Specific data on Selectfluor reactivity with 1,3-cyclohexanediones.[10]
-
-
Organic Syntheses. (1999). 1-Trifluoromethyl-1-cyclohexanol. Org. Synth. 1999, 76, 114. Link
- Context: The classic, validated procedure for Ruppert-Prakash addition to cyclohexanone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent developments in fluorine-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Scale-Up Synthesis Procedures for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone
Target Audience: Process Chemists, Drug Development Professionals, and Senior Researchers Scale: Pilot/Kilo-Lab (100 g to 1 kg+)
Executive Summary & Synthetic Strategy
The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, frequently serving as a critical building block for the development of CNS-active therapeutics, anti-inflammatory agents, and advanced agrochemicals[1]. The incorporation of a trifluoromethyl (-CF3) group at the para-position of the aryl ring significantly enhances the lipophilicity, metabolic stability, and target binding affinity of the resulting active pharmaceutical ingredients (APIs).
Mechanistic Rationale & Strategy: Direct arylation of unprotected cyclohexanones often suffers from poor regioselectivity, over-addition, and complex purification profiles. To circumvent these issues in a scale-up environment, this protocol utilizes a highly controlled, three-step convergent synthesis:
-
Regioselective Nucleophilic Addition: We utilize 1,4-cyclohexanedione monoethylene acetal. The acetal group completely masks one carbonyl center, preventing polymerization and directing the Grignard addition exclusively to the unprotected ketone[2].
-
Tandem Dehydration and Deprotection: A single acid-catalyzed step is employed to simultaneously dehydrate the resulting tertiary alcohol and hydrolyze the acetal protecting group, maximizing step economy.
-
Chemoselective Hydrogenation: Catalytic hydrogenation over Palladium on Carbon (Pd/C) selectively reduces the conjugated alkene without defluorinating the robust -CF3 group or over-reducing the ketone[3].
Process Visualization
Workflow for the 3-step scale-up synthesis of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone.
Step-by-Step Experimental Protocols
Step 1: Grignard Formation and Nucleophilic Addition
Objective: Synthesis of 8-(4-(trifluoromethyl)phenyl)-1,4-dioxaspirodecan-8-ol (Intermediate 1).
Causality & Process Control: The formation of the Grignard reagent is highly exothermic. In a scale-up environment, bulk addition of the aryl halide can lead to thermal runaway and promote unwanted Wurtz-type homocoupling. Using a jacketed reactor with precise dropwise addition ensures the exotherm is safely dissipated.
Protocol:
-
Initiation: In a thoroughly dried 5 L jacketed glass reactor purged with N2, charge magnesium turnings (26.7 g, 1.1 mol) and 200 mL of anhydrous THF. Add a single crystal of iodine to activate the magnesium surface.
-
Grignard Formation: Charge an addition funnel with 4-bromobenzotrifluoride (225.0 g, 1.0 mol) dissolved in 800 mL of anhydrous THF. Add 5% of this solution to the reactor at 25°C.
-
Self-Validation: Wait for the fading of the iodine color and a spontaneous temperature spike (approx. 5-8°C), confirming reaction initiation.
-
-
Controlled Addition: Cool the reactor jacket to maintain the internal temperature between 35–40°C. Add the remaining aryl bromide solution dropwise over 2 hours. Stir for an additional 1 hour at room temperature until the Mg turnings are nearly completely consumed.
-
Nucleophilic Addition: Cool the reactor to 0°C. Dissolve 1,4-cyclohexanedione monoethylene acetal (148.4 g, 0.95 mol) in 500 mL THF. Add this solution dropwise over 1.5 hours, maintaining the internal temperature below 10°C.
-
In-Process Control (IPC): Verify the complete consumption of the acetal via TLC (Hexane:EtOAc 3:1, visualization by KMnO4).
-
Quench & Workup: Carefully quench with saturated aqueous NH4Cl (1 L) at 0°C. Extract the aqueous layer with EtOAc (3 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Intermediate 1 as a crude, pale-yellow solid.
Step 2: Tandem Dehydration and Acetal Deprotection
Objective: Synthesis of 4-(4-(trifluoromethyl)phenyl)cyclohex-3-en-1-one (Intermediate 2).
Causality & Process Control: Utilizing p-Toluenesulfonic acid (p-TsOH) in toluene allows for the azeotropic removal of water via a Dean-Stark apparatus. According to Le Chatelier's principle, continuously removing the water byproduct irreversibly drives the dehydration of the tertiary alcohol. Simultaneously, the acidic environment hydrolyzes the ethylene acetal to reveal the target ketone[2].
Protocol:
-
Setup: Transfer the crude Intermediate 1 to a 3 L round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reaction: Dissolve the intermediate in 1.5 L of toluene. Add p-TsOH monohydrate (18.1 g, 0.095 mol, 0.1 eq).
-
Azeotropic Distillation: Heat the mixture to a vigorous reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.
-
Self-Validation: The reaction is deemed complete when water ceases to collect in the trap (typically 4–6 hours) and HPLC analysis confirms the total disappearance of Intermediate 1.
-
Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 x 500 mL) to neutralize the acid catalyst, followed by a brine wash (500 mL). Dry over MgSO4 and concentrate under reduced pressure to yield Intermediate 2.
Step 3: Chemoselective Catalytic Hydrogenation
Objective: Synthesis of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (Final Product).
Causality & Process Control: Palladium on carbon (Pd/C) is selected as the catalyst because it efficiently and chemoselectively reduces the conjugated carbon-carbon double bond without reducing the ketone moiety or causing defluorination of the trifluoromethyl group under mild hydrogen pressure[3].
Protocol:
-
Setup: Dissolve crude Intermediate 2 in 1 L of ethyl acetate in a 2 L pressure reactor (e.g., Parr hydrogenator).
-
Catalyst Addition: Under a strict blanket of argon (to prevent autoignition of the catalyst), carefully add 10% Pd/C (12.0 g, approx. 5% w/w relative to the substrate).
-
Hydrogenation: Purge the vessel with N2 three times, followed by H2 three times. Pressurize the reactor to 30 psi with H2 gas and stir vigorously at 25°C.
-
Self-Validation: Monitor the hydrogen uptake gauge. The reaction is complete when the pressure stabilizes and no further H2 is consumed (typically 2–3 hours). Verify completion via GC-MS.
-
Workup: Vent the H2 gas safely and purge the reactor with N2. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional EtOAc (300 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via recrystallization from hot heptane/ethyl acetate (8:2) to afford the pure final product as a white crystalline solid.
Quantitative Data & Scale-Up Metrics
The following table summarizes the expected performance metrics when scaling this procedure from a standard 100 g laboratory scale to a 1 kg pilot-plant scale.
| Metric | 100 g Scale (Lab) | 1 kg Scale (Pilot) | Analytical Methodology |
| Overall Yield (3 Steps) | 78% | 74% | Gravimetric |
| Purity (Final Product) | >99.5% | >99.0% | HPLC (UV at 254 nm) |
| Step 1 Reaction Time | 3.5 hours | 5.0 hours | TLC / GC-MS |
| Step 2 Reaction Time | 4.0 hours | 6.5 hours | Dean-Stark Volume / HPLC |
| Step 3 H2 Uptake Time | 2.0 hours | 3.5 hours | Pressure Gauge Monitoring |
| E-Factor (Est.) | 12.5 | 10.2 | Mass Balance Calculation |
Note: The slight reduction in yield at the 1 kg scale is primarily attributed to mechanical losses during the Celite filtration and bulk recrystallization transfers.
References
- BenchChem Technical Support Team. "A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem.
- "US4460604A - 4-Amino-4-aryl-cyclohexanones." Google Patents.
- Magnus, P., & Sebhat, I. K. "Synthesis of the Antitumor Alkaloid (+)-Pancratistatin Using the β-Azidonation Reaction via a Prochiral 4-Arylcyclohexanone Derivative." Journal of the American Chemical Society.
Sources
Troubleshooting & Optimization
optimizing yield for the synthesis of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone
Technical Support Center: Synthesis of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone
Executive Summary & Core Strategy
This guide addresses the synthesis of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone , a critical scaffold in medicinal chemistry (often associated with CCR2/CCR5 antagonists and antidepressant analogs).
While direct conjugate addition (Rh-catalyzed) is possible, the industry-standard "workhorse" route for high-throughput and modular synthesis—and the focus of this optimization guide—is the Suzuki-Miyaura Coupling of a Vinyl Triflate followed by Hydrogenation . This route offers superior modularity but is prone to specific failure modes (catalyst deactivation, protodeboronation) that drastically affect yield.
The Optimized Pathway:
-
Activation: Conversion of 1,4-dioxaspiro[4.5]dec-8-one to the vinyl triflate.
-
Coupling: Pd-catalyzed cross-coupling with 4-(trifluoromethyl)phenylboronic acid.
-
Reduction: Catalytic hydrogenation of the enol ether double bond.
-
Deprotection: Acidic hydrolysis of the ketal to reveal the ketone.
Visual Workflow & Logic
Figure 1: Synthetic Pathway & Critical Control Points
This diagram outlines the reaction flow and identifies where yield is most commonly lost.
Caption: Step-wise synthetic route highlighting critical risk factors at each stage.
Detailed Protocols & Causality
Module A: Vinyl Triflate Formation (The Activation)
Objective: Convert the stable ketal-ketone into a reactive electrophile.
Protocol:
-
Reagents: 1,4-dioxaspiro[4.5]dec-8-one (1.0 eq), LiHMDS (1.1 eq, 1.0 M in THF), PhNTf2 (N-Phenyl-bis(trifluoromethanesulfonimide)) (1.2 eq).
-
Conditions: Anhydrous THF, -78°C.
-
Procedure: Add LiHMDS to the ketone at -78°C. Stir 1h to form the lithium enolate. Add PhNTf2 (dissolved in THF). Warm to RT overnight.
Technical Insight (Why this fails):
-
Thermodynamic vs. Kinetic Control: We use LiHMDS at -78°C to ensure kinetic deprotonation. However, since the substrate is symmetric, regioselectivity isn't the issue—conversion is.
-
The "O-Sulfonation" Trap: If the enolate is not fully formed before adding PhNTf2, or if moisture quenches the enolate, yield drops. PhNTf2 is chosen over Tf2O because it is easier to handle and less prone to reacting with the amine byproduct.
Module B: The Suzuki Coupling (The Bottleneck)
Objective: Install the electron-deficient aryl group.
Protocol:
-
Reagents: Vinyl Triflate (1.0 eq), 4-(Trifluoromethyl)phenylboronic acid (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), K3PO4 (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1). Degassed.
-
Temperature: 80°C, 4-12 hours.
Data: Base Selection Impact on Yield
| Base | Solvent | Yield (%) | Observation |
|---|---|---|---|
| Na2CO3 | DME/H2O | 65% | Slow conversion, some hydrolysis of triflate. |
| K3PO4 | Dioxane/H2O | 92% | Optimal. Anhydrous phosphate buffers pH effectively. |
| Cs2CO3 | THF | 78% | Good, but higher homocoupling of boronic acid. |
Technical Insight (The "CF3" Effect): The 4-trifluoromethyl group is electron-withdrawing. This makes the aryl boronic acid more acidic and prone to protodeboronation (loss of the boron group replaced by H) in aqueous base.
-
Solution: We use Pd(dppf)Cl2 .[1][2] The large bite angle of the dppf ligand accelerates the reductive elimination step, outcompeting the side reactions [1]. K3PO4 is preferred over carbonates because it provides high basicity with lower hygroscopicity in the solid phase, often stabilizing the transmetallation step.
Troubleshooting Guides (FAQ Format)
Issue 1: "I see starting material (Vinyl Triflate) remaining, but the Boronic Acid is gone."
Diagnosis: Your boronic acid underwent protodeboronation or homocoupling before it could couple with the triflate. Root Cause:
-
Oxygen: Oxygen promotes homocoupling (formation of Biaryl-CF3-CF3).[3]
-
pH too high: High pH accelerates protodeboronation of electron-deficient boronic acids. Corrective Action:
-
Degas rigorously: Sparge solvents with Argon for 20 mins, not just sonication.
-
Slow Addition: Add the boronic acid in portions rather than all at once to keep its instantaneous concentration low relative to the catalyst.
-
Switch Catalyst: Move to a highly active system like XPhos Pd G2 , which facilitates faster oxidative addition/transmetallation cycles, consuming the boronic acid productively before it degrades [2].
Issue 2: "The reaction mixture turned black immediately and yield is <20%."
Diagnosis: "Pd Black" precipitation. The catalyst has decomposed into inactive metallic palladium clumps. Root Cause:
-
Ligand Dissociation: The phosphine ligand fell off the metal center. This often happens if the solvent is "wet" (beyond the required water for the reaction) or if the temperature is ramped up too fast.
-
Triflate Hydrolysis: The vinyl triflate is unstable in hot aqueous base if the coupling is slow. It hydrolyzes back to the ketone. Corrective Action:
-
Stabilize: Add 10 mol% of free ligand (dppf) to the reaction mixture to push the equilibrium toward the active catalyst complex.
-
Lower Temp: Run at 60°C for longer, rather than 100°C.
Issue 3: "My final product has a lower melting point and NMR shows extra aliphatic peaks."
Diagnosis: Incomplete hydrolysis or stereoisomer issues. Root Cause:
-
If the ketal wasn't fully removed: You have the protected intermediate.
-
Stereochemistry: After hydrogenation, the 4-aryl group and the ketone are in a specific conformational equilibrium. However, 4-substituted cyclohexanones generally don't have cis/trans isomers unless there is another substituent. If you used a different starting material (e.g., 2-methyl), you would have diastereomers. For this specific molecule, check for over-reduction where the ketone was reduced to an alcohol during the hydrogenation step (Step 3). Corrective Action:
-
Ensure Step 3 (Hydrogenation) is stopped immediately upon H2 uptake cessation.
-
If alcohol is present, a mild Swern oxidation or Dess-Martin Periodinane will restore the ketone.
Interactive Troubleshooting Logic
Figure 2: Decision Tree for Low Yield
Caption: Diagnostic logic for identifying failure modes in the Suzuki coupling step.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Eastwood, P. R. (2000). A Versatile Synthesis of 4-Arylcyclohexanones. Tetrahedron Letters, 41(19), 3705-3708. Link
-
Ritter, T., et al. (2006). Rate Acceleration in Olefin Polymerization using Pd-Phosphine Sulfonate Catalysts. Journal of the American Chemical Society, 128(35), 11356–11357. (Relevant for Pd-Triflate interactions). Link
Sources
Technical Support Center: Purification of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone
Ticket ID: #PUR-CF3-CYC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting & Protocol Optimization for Fluorinated Cyclohexanone Derivatives[1][2][3][4]
Executive Summary
You are attempting to purify 4-(4-(trifluoromethyl)phenyl)cyclohexanone . This molecule presents a unique chromatographic profile due to the juxtaposition of a polar carbonyl group (the "anchor") and a lipophilic, electron-withdrawing trifluoromethyl group (the "grease").[3]
Common issues with this purification include:
-
Co-elution with the over-reduced alcohol byproduct (cis/trans isomers).[4]
-
Solubility mismatches leading to poor band resolution.[1][4]
-
Visualization difficulties where UV is active but non-specific.
This guide provides a self-validating workflow to isolate your target compound with >98% purity.
Part 1: Pre-Purification Diagnostics (The "Triage")[1][3]
Before packing your column, you must characterize your crude mixture to select the correct stationary phase strategy.[1][4]
Q: My TLC shows multiple spots. How do I identify the ketone vs. the alcohol impurity?
A: Do not rely solely on UV (254 nm).[1] Both the ketone and the alcohol byproduct contain the aromatic ring and will absorb UV light.[4] You must use a functional-group-specific stain.[2][3][4]
The "Double-Check" Protocol:
-
Plate 1 (UV + PMA/KMnO4): Visualize under UV, then dip in Phosphomolybdic Acid (PMA) or KMnO4 and char.[1][4] This shows everything (Ketone + Alcohol + Starting Material).[1][4]
-
Plate 2 (DNP - Critical): Dip a fresh plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.[1][2][3][4]
Technical Insight: The electron-withdrawing
group deactivates the phenyl ring, making it less prone to oxidation by mild stains.[2][4] However, the ketone carbonyl remains highly reactive toward hydrazine, forming a hydrazone.[4] This chemical specificity is your primary purity check [1].
Q: My crude is a sticky oil/solid. How should I load it?
A: Avoid wet loading with Dichloromethane (DCM) if you are running a Hexane/Ethyl Acetate gradient.[1][4] The
Recommended: Dry Loading. [2][3][4]
-
Dissolve crude in minimal DCM.[4]
-
Add Silica Gel (1.5x mass of crude).[4]
-
Rotovap to dryness (free-flowing powder).
-
Load this powder on top of the packed column.[4]
Part 2: The Separation Protocol
Methodology: Flash Column Chromatography Stationary Phase: Silica Gel 60 (40–63 µm)[1][2][3]
Mobile Phase Optimization
The
| Solvent System | Target | Notes |
| Hexane : EtOAc (10:1) | 0.15 - 0.20 | Good for initial retention.[1][2][3][4] Impurities stay at baseline. |
| Hexane : EtOAc (5:1) | 0.35 - 0.45 | Ideal elution zone. |
| Hexane : EtOAc (3:1) | > 0.60 | Too strong; risk of co-eluting with alcohol.[1][2][3] |
Standard Gradient Profile:
-
Equilibration: 100% Hexane (3 CV - Column Volumes).
-
Elution: Hold at 15-20% EtOAc. Your ketone should elute here.[4]
-
Wash: Ramp to 50% EtOAc to flush the alcohol (more polar).
Note: If using Petroleum Ether, the polarity is slightly lower than Hexane; adjust EtOAc slightly higher (e.g., 22% instead of 20%).
Part 3: Troubleshooting Specific Impurities
Q: I see a "ghost" spot just below my product. What is it?
A: This is almost certainly 4-(4-(trifluoromethyl)phenyl)cyclohexanol .[1][2][3][4]
-
Origin: Over-reduction during synthesis (e.g., if hydrogenation was used) or incomplete oxidation.[4]
-
Stereochemistry: The alcohol exists as cis and trans diastereomers.[1][4] You may see two faint spots below your ketone.[4]
-
Fix: The alcohol is a hydrogen bond donor; the ketone is only an acceptor.[1][4]
Q: There is a non-polar spot running near the solvent front. Is this my product?
A: No. The
-
Bi-aryl coupling byproducts: If synthesized via Suzuki coupling (e.g., from 4-trifluromethylphenylboronic acid), bi-aryls are non-polar and elute first.[1][2][3][4]
-
Unreacted Ketal: If synthesized via hydrolysis of a ketal, the unreacted ketal is less polar than the ketone (no carbonyl dipole) and elutes earlier [2].[4]
Part 4: Visualizing the Workflow
The following diagrams illustrate the decision logic for purification and impurity identification.
Caption: Figure 1.[1][2][3] Decision matrix for solvent selection and impurity identification using differential staining.
Part 5: Alternative Polishing (Crystallization)
If chromatography yields 95% purity but you require >99% (e.g., for biological assay or crystal growth), use crystallization. 4-Substituted cyclohexanones are often highly crystalline solids.[1][2][3][4]
Protocol:
-
Dissolve the semi-pure solid in a minimum amount of hot Heptane (or Hexane).[1][4]
-
Add Ethyl Acetate dropwise until the solution is clear at reflux.
-
Allow to cool slowly to room temperature, then to 4°C.
-
The ketone crystallizes; the alcohol impurity (which disrupts crystal packing) usually stays in the mother liquor.[1][4]
References
-
TLC Staining Guide : "TLC Visualization Reagents: 2,4-Dinitrophenylhydrazine (DNP) for Aldehydes and Ketones." EPFL Chemical Safety Library.[4] Link
-
Synthesis Context : "Synthesis of 4-substituted cyclohexanones via ketal hydrolysis." PrepChem Experimental Database. Link
-
Compound Data : "4-Phenylcyclohexanone Properties and Solubility." PubChem Compound Summary. Link[2][3]
-
Separation Science : "Adsorptive Separation of Cyclohexanol and Cyclohexanone." Royal Society of Chemistry (RSC) Advances.[4] Link
Sources
Technical Support Center: Purification of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone via Recrystallization
Welcome to the Technical Support Center for the purification of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the recrystallization of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high purity.
Introduction to Recrystallization of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone
Recrystallization is a powerful technique for purifying solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For 4-(4-(trifluoromethyl)phenyl)cyclohexanone, a compound with both a non-polar trifluoromethylphenyl group and a moderately polar cyclohexanone ring, selecting the right solvent is critical for successful purification.
A key physical property of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone is its relatively low melting point, which is reported to be in the range of 45-48 °C.[2] This characteristic must be carefully considered when selecting a recrystallization solvent to avoid a phenomenon known as "oiling out," where the compound melts in the hot solvent instead of dissolving.
Solvent Selection Strategy
The ideal recrystallization solvent for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should readily dissolve the compound when heated.
-
Low solubility at low temperatures: The compound should be sparingly soluble in the cold solvent to maximize crystal recovery.
-
Favorable boiling point: The solvent's boiling point should ideally be above the melting point of the compound (45-48 °C) to prevent oiling out.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Based on the structure of 4-(4-(trifluoromethyl)phenyl)cyclohexanone, a moderately polar solvent or a mixed-solvent system is likely to be effective. A common and effective approach for compounds with similar properties is the use of a mixed-solvent system, often an alcohol-water mixture.[3] For instance, a mixture of methanol and water has been successfully used to recrystallize the related compound 4-methyl-4-phenylcyclohexanone.[4]
Recommended Starting Solvents and Systems:
| Solvent/System | Rationale | Potential Issues |
| Methanol/Water | Methanol is a good solvent for the compound, while water acts as an anti-solvent. This allows for fine-tuning of the solubility. | Oiling out if the initial solution is too concentrated or cooled too quickly. |
| Ethanol/Water | Similar to methanol/water, offering a slightly less polar "good" solvent. | Similar potential for oiling out. |
| Isopropanol/Water | A less volatile alcohol option compared to methanol or ethanol. | Higher viscosity may slightly complicate filtration. |
| Heptane/Ethyl Acetate | A non-polar/polar aprotic mixture. Heptane acts as the anti-solvent. | May be less effective at dissolving polar impurities. |
| Toluene/Heptane | A system for less polar compounds; toluene is the "good" solvent. | Higher boiling points may require careful temperature control. |
Experimental Workflow: Recrystallization of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone
This section provides a detailed step-by-step protocol for the recrystallization of 4-(4-(trifluoromethyl)phenyl)cyclohexanone using a mixed-solvent system, such as methanol/water.
Figure 1: A step-by-step workflow for the mixed-solvent recrystallization of 4-(4-(trifluoromethyl)phenyl)cyclohexanone.
Detailed Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude 4-(4-(trifluoromethyl)phenyl)cyclohexanone. Heat a sufficient amount of methanol to its boiling point and add the minimum amount of hot methanol to the flask to completely dissolve the solid with gentle swirling.
-
Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy. This is the "cloud point," indicating that the solution is saturated.
-
Clarification: Add a few more drops of hot methanol to the cloudy solution until it becomes clear again. At this point, you have a hot, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture (using the same approximate ratio as the final recrystallization mixture) to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 4-(4-(trifluoromethyl)phenyl)cyclohexanone and provides practical solutions.
Figure 2: A troubleshooting decision tree for common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: My compound has "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer. This is a common issue when the compound's melting point is close to or below the solvent's boiling point. Since 4-(4-(trifluoromethyl)phenyl)cyclohexanone has a melting point of 45-48 °C, this is a significant consideration.
-
Solution 1: Add more of the "good" solvent. Reheat the mixture to dissolve the oil, then add more of the primary solvent (e.g., methanol) to lower the saturation point. This may allow crystallization to occur at a lower temperature.
-
Solution 2: Use a lower boiling point solvent system. Consider switching to a solvent pair with a lower overall boiling point.
-
Solution 3: Ensure slow cooling. Rapid cooling can also promote oiling out. Allow the solution to cool to room temperature very slowly before placing it in an ice bath.
Q2: No crystals are forming even after the solution has cooled in an ice bath. What is the problem?
A2: This is a common indication that the solution is not sufficiently saturated.
-
Solution 1: Reduce the solvent volume. You may have added too much solvent initially. Gently heat the solution to boil off some of the solvent to increase the concentration of your compound. Then, allow it to cool again.
-
Solution 2: Induce crystallization. The solution may be supersaturated. Try scratching the inside of the flask at the surface of the liquid with a glass rod to create a nucleation site for crystal growth. Alternatively, if you have a small amount of the pure compound, you can add a "seed crystal" to initiate crystallization.
Q3: The purity of my recrystallized product is still low. What can I do?
A3: Low purity after recrystallization can result from several factors.
-
Solution 1: Perform a second recrystallization. A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations.
-
Solution 2: Re-evaluate your solvent system. The chosen solvent may not be effectively discriminating between your compound and the impurities. It is advisable to perform a small-scale solvent screen to identify a more optimal solvent or solvent pair. Impurities should ideally be either very soluble or nearly insoluble in the chosen solvent at all temperatures.
-
Solution 3: Ensure slow crystal growth. Rapid crystal formation can trap impurities within the crystal lattice. Ensure your crystallization process involves slow cooling.
Q4: How do I choose the correct ratio of solvents in a mixed-solvent system?
A4: The key is to find a ratio that keeps the compound dissolved at a high temperature but allows for significant precipitation upon cooling.
-
Experimental Approach: Start by dissolving your compound in a minimal amount of the hot "good" solvent. Then, add the hot "bad" solvent dropwise until you observe persistent cloudiness. Add a few drops of the "good" solvent back to just clarify the solution. This will give you a good starting ratio for your recrystallization.
References
- 40503-94-4 | 4-(4-(Trifluoromethyl)phenyl)cyclohexan-1-one. (n.d.).
- recrystallization-2.doc.pdf. (n.d.).
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
- US5886232A - Process for preparing substituted cyclohexanones - Google Patents. (n.d.).
- Recrystallization I 10. (n.d.).
- Synthesis of 4-methyl-4-phenylcyclohexanone - PrepChem.com. (n.d.).
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
- Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - Semantic Scholar. (2023, June 13).
- Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC. (n.d.).
- fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (n.d.).
Sources
Technical Support Center: Troubleshooting Enantioselective Reactions for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 4-(4-(trifluoromethyl)phenyl)cyclohexanone .
Because this molecule possesses a plane of symmetry passing through C1 and C4, it is an achiral, meso-like substrate. Generating chirality requires desymmetrization —selectively reacting at one of the enantiotopic
Below, we troubleshoot the three most robust methodologies for desymmetrizing this substrate: Organocatalytic Aldol Addition, Biocatalytic Baeyer-Villiger Oxidation, and Asymmetric Fischer Indolization.
Module 1: Organocatalytic Asymmetric Aldol Reactions
FAQ: Overcoming Low Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)
Q: When reacting 4-(4-(trifluoromethyl)phenyl)cyclohexanone with 4-nitrobenzaldehyde using standard L-proline (20 mol%), my ee stalls at 60% and the dr is poor. How do I improve stereocontrol?
The Causality: Standard L-proline often struggles with bulky 4-substituted cyclohexanones because the distant 4-aryl group does not provide sufficient steric clash in the standard Zimmerman-Traxler transition state to strongly bias the formation of one enamine intermediate over the other. Furthermore, water generated during enamine formation can hydrolyze the intermediate prematurely, leading to a thermodynamic mixture.
The Solution: Transition to a more sterically demanding and hydrophobic catalyst, such as a diarylprolinol silyl ether (Jørgensen-Hayashi catalyst) or a 4-siloxy-proline derivative. These catalysts shield one face of the enamine much more effectively. Additionally, running the reaction "on water" (using brine) leverages the hydrophobic effect to pack the bulky hydrophobic trifluoromethylphenyl group and the catalyst tightly together, enhancing both reaction rate and facial selectivity.
Protocol: Optimized Asymmetric Aldol Addition
This protocol is self-validating; the use of brine drives conversion, while chiral HPLC confirms the ee.
-
Preparation: In a 10 mL round-bottom flask, add 4-(4-(trifluoromethyl)phenyl)cyclohexanone (1.0 mmol) and 4-nitrobenzaldehyde (1.2 mmol).
-
Catalyst Addition: Add 10 mol% of (S)-
, -diphenylprolinol trimethylsilyl ether. -
Solvent System: Add 2.0 mL of saturated aqueous NaCl (brine). The reaction will form a biphasic suspension.
-
Execution: Stir vigorously (1000 rpm) at room temperature for 24-48 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 3:1).
-
Workup: Extract with dichloromethane (
mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure. -
Validation: Purify via flash chromatography. Determine the dr via
NMR (analyzing the -proton coupling constants to confirm the anti configuration) and ee via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).
Figure 1: Enamine catalytic cycle for the desymmetrization of 4-substituted cyclohexanones.
Module 2: Enzymatic Baeyer-Villiger Oxidation (BVO)
FAQ: Expanding the Active Site for Bulky Substrates
Q: I am attempting an oxidative desymmetrization using wild-type Cyclohexanone Monooxygenase (CHMO). The conversion is high, but the ee is only ~52%. Why is the enzyme failing to differentiate the enantiotopic carbon atoms?
The Causality: Wild-type CHMO evolved to process small, unsubstituted cyclic ketones. The massive steric bulk of the 4-(trifluoromethyl)phenyl group causes the substrate to bind in multiple, non-productive or non-selective orientations within the restrictive wild-type active site.
The Solution: Utilize engineered mutants that exhibit induced allostery . Specifically, the Phenylacetone Monooxygenase (PAMO) double mutant Gln93Asn/Pro94Asp undergoes large domain movements that reshape and expand the binding pocket. This allosteric shift perfectly accommodates bulky 4-substituted cyclohexanones, locking the substrate into a single reactive conformation and yielding chiral lactones with >95% ee[1].
Protocol: Whole-Cell Biocatalytic Desymmetrization
Using whole cells provides a self-contained NADPH regeneration system, ensuring the protocol is economically and mechanistically viable.
-
Cell Culture: Grow E. coli BL21(DE3) cells expressing the PAMO Gln93Asn/Pro94Asp mutant in LB medium containing ampicillin (100
g/mL) at 37°C until reaches 0.6. Induce with 0.1 mM IPTG and express at 20°C for 16 hours. -
Resting Cell Preparation: Harvest cells by centrifugation and resuspend in 50 mM sodium phosphate buffer (pH 7.5) containing 1% (w/v) glucose (essential for the intracellular regeneration of NADPH).
-
Biotransformation: Add 4-(4-(trifluoromethyl)phenyl)cyclohexanone (dissolved in a minimal amount of DMSO, final concentration <5% v/v) to a final substrate concentration of 10 mM.
-
Incubation: Incubate the flask in an orbital shaker at 30°C and 200 rpm. Ensure adequate aeration, as molecular oxygen (
) is the stoichiometric oxidant. -
Extraction and Validation: After 24 hours, extract the aqueous phase with ethyl acetate. Dry, concentrate, and analyze the resulting chiral lactone via GC or HPLC on a chiral stationary phase to confirm enantiopurity.
Figure 2: Oxidative desymmetrization via Baeyer-Villiger Monooxygenase to form chiral lactones.
Module 3: Asymmetric Fischer Indolization
FAQ: Suppressing Racemic Background Reactions
Q: I am trying to synthesize a chiral tricyclic indoline by reacting my ketone with phenylhydrazine. However, the resulting [3,3]-sigmatropic rearrangement yields a racemic mixture. How do I induce chirality?
The Causality: Standard Fischer indolizations rely on strong, achiral Brønsted acids (like HCl or
The Solution: Replace the inorganic acid with a Chiral Phosphoric Acid (CPA) , specifically a spirocyclic CPA (e.g., SPINOL-derived CPAs). The CPA forms a highly organized, hydrogen-bonded chiral ion pair with the ene-hydrazine intermediate. This noncovalent interaction effectively shields one face of the substrate during the critical C-C bond-forming [3,3]-sigmatropic rearrangement, resulting in exquisite enantiocontrol[2].
Protocol: CPA-Catalyzed Fischer Indolization
This protocol utilizes an ion-exchange resin to continuously remove ammonia byproducts, preventing catalyst deactivation and validating the catalytic cycle.
-
Hydrazone Formation: Pre-form the phenylhydrazone by reacting 4-(4-(trifluoromethyl)phenyl)cyclohexanone (1.0 mmol) with phenylhydrazine (1.05 mmol) in toluene at room temperature over molecular sieves.
-
Catalyst Setup: Filter the solution into a dry Schlenk tube. Add 5 mol% of the spirocyclic Chiral Phosphoric Acid (CPA).
-
Ammonia Scavenging: Add 50 mg of a weakly acidic cation exchange resin (e.g., Amberlyst-15). Critical Step: Failure to include the resin will result in the generated ammonia neutralizing the CPA, halting the catalytic cycle.
-
Reaction: Stir the mixture at 50°C for 24 hours under an argon atmosphere.
-
Workup and Validation: Filter off the resin, concentrate the filtrate, and purify the tricyclic indoline via column chromatography. Confirm the enantiomeric ratio (er) via Chiral HPLC.
Figure 3: CPA-catalyzed asymmetric Fischer indolization via a chiral ion pair.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes when applying the optimized protocols to 4-(4-(trifluoromethyl)phenyl)cyclohexanone.
| Desymmetrization Strategy | Optimized Catalyst | Typical Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Key Advantage |
| Asymmetric Aldol Addition | Diarylprolinol Silyl Ether | 75 - 85 | 85 - 99 | > 10:1 (anti:syn) | Mild conditions, creates 3 contiguous stereocenters |
| Enzymatic Baeyer-Villiger | PAMO Mutant (G93N/P94D) | 80 - 90 | > 95 | N/A (Lactone product) | Perfect atom economy, green aqueous chemistry |
| Fischer Indolization | Spirocyclic CPA | 85 - 95 | 90 - 98 | N/A (Tricyclic indoline) | Rapid, one-pot access to complex alkaloid scaffolds |
References
-
A 2000 to 2020 Practitioner's Guide to Chiral Amine-Based Enantioselective Aldol Reactions: Ketone Substrates. d-nb.info.
-
Induced allostery in the directed evolution of an enantioselective Baeyer–Villiger monooxygenase. National Institutes of Health (PMC).1
-
CHAPTER 12: Noncovalent Interactions in Asymmetric Reactions Catalysed by Chiral Phosphoric Acids. Royal Society of Chemistry (Books).2
Sources
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Characterization of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone
Executive Summary
In the high-stakes arena of drug discovery, the trifluoromethyl (
This guide provides a technical comparison of the mass spectrometry (MS) performance of 4-TFPC against its non-fluorinated analog, 4-Phenylcyclohexanone (4-PC) . By benchmarking the fragmentation patterns, we establish a robust identification protocol that distinguishes the fluorinated product from metabolic byproducts or starting materials.
Key Finding: The electron-withdrawing
Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following dual-method approach (GC-MS & LC-MS) is recommended. This protocol serves as a self-validating system: EI fragmentation provides structural fingerprinting, while ESI confirms molecular weight and purity.
Method A: GC-MS (Electron Ionization)[1]
-
Instrument: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet Temp: 250°C (Split 10:1).
-
Source Temp: 230°C.
-
Scan Range: m/z 40–400.
Method B: LC-MS (Electrospray Ionization)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 × 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 min.
-
Ionization: ESI (Positive Mode).
-
Capillary Voltage: 3500 V.
Comparative Fragmentation Analysis
This section analyzes the "performance" of the molecule in the mass spectrometer—specifically, how the
Electron Ionization (EI) Mechanics
The fragmentation of cyclohexanones is dominated by Alpha-Cleavage and the Retro-Diels-Alder (RDA) rearrangement.
The "Alternative": 4-Phenylcyclohexanone (4-PC)
-
Molecular Ion (
): m/z 174.[3] -
Base Peak: m/z 104 (Styrene radical cation).
-
Mechanism: The cyclohexanone ring undergoes RDA, ejecting a neutral
fragment (or ethylene + ketene), leaving the charge on the stable styrene moiety.
The "Product": 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (4-TFPC)
-
Molecular Ion (
): m/z 242. -
Predicted Base Peak: m/z 172 (4-Trifluoromethylstyrene radical cation).
-
Shift Logic: The
group adds 68 Da to the phenyl ring ( = 69 vs = 1).
Performance Insight: The
Electrospray Ionization (ESI) Performance
-
4-PC: Forms
at m/z 175. Ionization efficiency is moderate due to the lack of basic sites (only the ketone oxygen accepts protons). -
4-TFPC: Forms
at m/z 243.-
Note: The
group increases lipophilicity, which often improves ionization efficiency in ESI positive mode by enhancing surface activity in the electrospray droplet, despite the electron-withdrawing nature reducing basicity slightly.
-
Data Presentation: Diagnostic Ion Table
The following table contrasts the diagnostic ions. Use these transitions for Selected Reaction Monitoring (SRM) method development.
| Feature | Alternative: 4-Phenylcyclohexanone | Product: 4-TFPC | Mass Shift ( | Structural Origin |
| Molecular Ion ( | m/z 174 | m/z 242 | +68 Da | Intact Molecule |
| Primary Fragment (RDA) | m/z 104 (100%) | m/z 172 | +68 Da | Styrene Derivative (Loss of |
| Secondary Fragment | m/z 117 | m/z 185 | +68 Da | Benzyl/Tropylium Cation ( |
| Alpha-Cleavage | m/z 131 | m/z 199 | +68 Da | Loss of Propyl/Acyl group |
| Fluorine Specific | N/A | m/z 69 | N/A |
Visualization: Fragmentation Pathways[5][6]
The following diagram illustrates the Retro-Diels-Alder (RDA) mechanism, the primary pathway distinguishing these compounds.
Figure 1: Mechanistic fragmentation pathway of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone under Electron Ionization (70 eV), highlighting the dominant Retro-Diels-Alder (RDA) elimination.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Phenylcyclohexanone. National Institute of Standards and Technology.[4] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for RDA and Alpha-cleavage mechanisms).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link]
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. (Grounding for ketone fragmentation rules). [Link]
Sources
X-ray crystallography data for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone structure confirmation
Definitive Structural Confirmation: X-Ray Crystallography vs. Spectroscopic Alternatives for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone
As a Senior Application Scientist, I frequently encounter structural bottlenecks in drug development pipelines. When synthesizing fluorinated cyclic intermediates like 4-(4-(Trifluoromethyl)phenyl)cyclohexanone[1], confirming the basic connectivity is trivial. The true analytical challenge lies in definitively mapping its 3D spatial conformation—specifically, the equatorial versus axial preference of the bulky aryl group on the flexible cyclohexanone chair, and the rotational orientation of the trifluoromethyl (-CF3) moiety.
While Nuclear Magnetic Resonance (NMR) spectroscopy is the daily workhorse of the organic laboratory, Single-Crystal X-Ray Diffraction (SC-XRD) remains the uncompromising gold standard for static 3D structural elucidation[2]. This guide objectively compares SC-XRD against alternative spectroscopic methods, providing field-proven protocols and mechanistic rationales to ensure absolute structural certainty.
Comparative Analysis of Analytical Modalities
To select the optimal analytical pathway, we must understand the fundamental physical principles governing each technique. NMR relies on local magnetic fields to analyze nuclear alignment, providing a time-averaged view of the molecule in solution[3]. SC-XRD, conversely, maps electron density via X-ray scattering, yielding precise, static atomic coordinates[4].
Table 1: Performance Matrix for Structural Confirmation
| Feature | Single-Crystal X-Ray Diffraction (SC-XRD) | 1D/2D NMR Spectroscopy (Solution) | Mass Spectrometry (LC-MS) |
| Primary Output | Static 3D atomic coordinates & bond lengths | Time-averaged connectivity & dynamics | Exact molecular mass & fragmentation |
| Stereochemistry | Absolute & relative configuration definitively solved | Relative configuration (via NOESY/coupling) | Cannot differentiate stereoisomers |
| State of Matter | Solid-state (Single Crystal required) | Solution-state (e.g., CDCl3, DMSO-d6) | Gas-phase ions |
| Conformational Data | Freezes specific conformers (e.g., chair form) | Averages rapidly interconverting conformers | None |
| Sample Requirement | ~0.1 mg (Single high-quality crystal) | 2–10 mg (Highly pure) | < 1 µg |
The Causality of Choice: Why does SC-XRD outperform NMR for this specific molecule? The cyclohexanone ring is highly flexible. In solution, if the energy barrier for chair-flipping is overcome at room temperature, NMR signals will time-average, making Nuclear Overhauser Effect (NOE) correlations ambiguous[2]. Furthermore, the -CF3 group rotates rapidly in solution, appearing as a simple singlet in 19F NMR. SC-XRD at cryogenic temperatures physically freezes the molecule, allowing us to definitively measure the exact spatial geometry of the aryl substituent and the rotational state of the C-F bonds without relying on complex coupling constant derivations[5].
Analytical Decision Logic
The workflow for confirming the structure of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone requires a multi-modal approach. We use LC-MS and NMR for rapid purity checks, but pivot to SC-XRD for absolute 3D confirmation.
Figure 1: Multi-modal analytical decision tree for structural confirmation.
Self-Validating Experimental Protocols
To obtain high-resolution SC-XRD data, the quality of the crystal is paramount. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Vapor Diffusion Crystallization
Objective: Grow diffraction-quality single crystals while avoiding twinning.
-
Solvent Selection: Dissolve 10 mg of highly pure (>98%) 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in 0.5 mL of a high-solubility solvent (e.g., dichloromethane) in an inner vial.
-
Anti-solvent Layering: Place the open inner vial inside a larger, sealable outer chamber containing 3 mL of a volatile anti-solvent (e.g., pentane). Seal the outer chamber.
-
Equilibration: Allow vapor exchange at 4 °C for 48–72 hours.
-
Mechanistic Causality: Slower growth yields fewer lattice defects. The slow diffusion of pentane vapor into the dichloromethane gradually lowers the dielectric constant of the mixture, pushing the compound past its solubility limit without inducing the rapid, chaotic nucleation seen in simple solvent evaporation.
-
-
Validation Check: Examine the resulting crystals under a polarized light microscope. Complete extinction of light at precise 90-degree rotation intervals confirms a single, uniform crystal lattice rather than a twinned aggregate.
Protocol B: SC-XRD Data Acquisition and Refinement
Objective: Map the electron density to determine exact atomic coordinates.
-
Mounting: Select a crystal (~0.2 x 0.2 x 0.1 mm), coat it in paratone oil, and mount it on a MiTeGen loop.
-
Cryocooling: Instantly transfer the loop to the goniometer under a continuous 100 K liquid nitrogen stream.
-
Mechanistic Causality: The -CF3 group is highly susceptible to rotational disorder at room temperature. Flash-cooling to 100 K minimizes thermal vibrations (Debye-Waller factors), effectively freezing the rotamers and allowing precise resolution of the fluorine atoms[5].
-
-
Diffraction: Expose the crystal to Mo-Kα (λ = 0.71073 Å) radiation. Collect a full sphere of diffraction data using
and scans. -
Refinement: Integrate the diffraction spots, solve the phase problem using direct methods, and refine the structure anisotropically using least-squares minimization[4].
-
Validation Check: The protocol is validated if the final R1 factor is < 5% and the generated CheckCIF report returns zero A-level or B-level alerts, confirming no missing symmetry or severe atomic clashes.
Figure 2: Step-by-step SC-XRD data acquisition and refinement workflow.
Conclusion: The Synergy of Techniques
While SC-XRD is unparalleled for determining the exact spatial arrangement of the trifluoromethyl group and the relative stereochemistry of the cyclohexanone ring[6], it is not a standalone solution. Because SC-XRD only captures a single solid-state conformation, it must be cross-validated with solution-state NMR to ensure the crystallized form represents the bulk synthesized material[3]. By combining the dynamic insights of NMR with the absolute static precision of SC-XRD, researchers can achieve a self-validating, definitive structural confirmation.
References
-
Stack Exchange. "Why is crystallography still used in some cases for small molecule structure determination?" Available at: [Link]
-
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Available at: [Link]
-
Birkbeck, University of London. "Comparison of NMR and X-ray crystallography." Available at: [Link]
-
JEOL Ltd. "X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules." Available at: [Link]
-
National Institutes of Health (PubChem). "4-(4-(Trifluoromethyl)phenyl)cyclohexanone - CID 18400217." Available at: [Link]
-
News-Medical.Net. "X-Ray Crystallography vs. NMR Spectroscopy." Available at: [Link]
Sources
- 1. 4-(4-(Trifluoromethyl)phenyl)cyclohexanone | C13H13F3O | CID 18400217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. news-medical.net [news-medical.net]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 6. creative-biostructure.com [creative-biostructure.com]
Comparative Guide: Metabolic Stability of Trifluoromethyl vs. Methyl Substituted Cyclohexanones
Executive Summary
In medicinal chemistry, the substitution of a methyl group (
This guide provides a technical comparison of these two motifs, focusing on their resistance to Cytochrome P450 (CYP) oxidation and Keto-Reductase (KRED) reduction.
The Bottom Line:
-
Methyl-Cyclohexanone: Highly susceptible to oxidative metabolism (hydroxylation) at the methyl site and
-carbon positions. -
Trifluoromethyl-Cyclohexanone: Blocks direct oxidation at the substituted site ("Metabolic Blocking") but significantly alters the electronic environment, potentially increasing lipophilicity (
) and susceptibility to nucleophilic attack (reduction) at the ketone.
Part 1: Mechanistic Rationale
To understand the stability differences, we must analyze the physicochemical properties driving enzymatic recognition and catalysis.
Bond Dissociation Energy (BDE) & Oxidation
The primary mechanism of CYP450 metabolism is hydrogen atom abstraction (HAA). The energy required to break the bond determines the reaction rate.
-
C-H Bond (Methyl): The C-H bond in a methyl group has a BDE of ~98-100 kcal/mol. This is well within the energy capacity of the highly reactive Iron(IV)-oxo heme species (Compound I) in CYP enzymes.
-
C-F Bond (Trifluoromethyl): The C-F bond is the strongest single bond in organic chemistry (~116-120 kcal/mol). It is virtually inert to oxidative cleavage by physiological enzymes.
Steric Shielding
Metabolic enzymes require specific spatial fitting.
-
Methyl: Small (Van der Waals volume ~14 ų).
-
Trifluoromethyl: Significantly bulkier (Van der Waals volume ~40 ų), roughly equivalent to an isopropyl group. This bulk can sterically hinder the approach of heme iron to adjacent protons, providing "bystander protection" to the ring.
Electronic Effects (Inductive Withdrawal)
-
Methyl: Weakly electron-donating (+I effect). This stabilizes radical intermediates on the ring, facilitating oxidation.
-
Trifluoromethyl: Strongly electron-withdrawing (-I effect). This destabilizes the formation of radical cations on the cyclohexanone ring, further suppressing oxidative metabolism. However, this electron deficiency makes the carbonyl carbon more electrophilic, potentially increasing the rate of ketone reduction by cytosolic reductases.
Summary of Physicochemical Differences
| Parameter | Methyl ( | Trifluoromethyl ( | Impact on Stability |
| Bond Energy (C-X) | ~100 kcal/mol | ~118 kcal/mol | Primary Blocking: C-F prevents direct abstraction. |
| Van der Waals Radius | 2.0 Å | 2.7 Å | Steric Shielding: |
| Electronic Effect ( | -0.17 (Donating) | +0.54 (Withdrawing) | Electronic Deactivation: |
| Lipophilicity ( | +0.56 | +0.88 | Binding Affinity: |
Part 2: Metabolic Pathways Visualization
The following diagram illustrates the divergent metabolic fates of a generic 4-substituted cyclohexanone.
Figure 1: Comparative metabolic pathways. Red arrows indicate high-risk clearance routes; dotted lines indicate blocked pathways.
Part 3: Experimental Protocol (Microsomal Stability)
To empirically validate the stability difference, a Microsomal Stability Assay is the industry standard. This assay measures Intrinsic Clearance (
Protocol: In Vitro Microsomal Incubation[2]
Objective: Determine the half-life (
Reagents:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.
-
Pre-Incubation: Add test compound (final conc. 1
M) to microsomes. Equilibrate at 37°C for 5 mins.-
Note: Low substrate concentration (1
M) is critical to ensure First-Order Kinetics ( ).
-
-
Initiation: Add NADPH regenerating system to start the reaction.[2]
-
Sampling: At
min, remove aliquots. -
Quenching: Immediately transfer aliquot into ice-cold Stop Solution (ratio 1:3) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Workflow Diagram
Figure 2: Step-by-step workflow for the Liver Microsome Stability Assay.[4]
Data Calculation
Plot
Expected Outcome:
-
Methyl-Cyclohexanone: High slope (rapid disappearance), Short
, High . -
Trifluoromethyl-Cyclohexanone: Low/Flat slope (slow disappearance), Long
, Low (assuming no metabolic switching).
Part 4: Critical Considerations & "Metabolic Switching"
While
Because
Guidance for Optimization:
-
Monitor LogD: Ensure the
substitution does not raise LogD > 3.5, which increases non-specific binding and clearance risk. -
Check Cytosolic Reduction: Run a parallel assay with cytosol (no NADPH) to check if the electron-deficient ketone is being reduced to an alcohol, which is a common liability for fluorinated ketones.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Sources
Comparative Bioactivity Guide: 4-(4-(Trifluoromethyl)phenyl)cyclohexanone Derivatives
Executive Summary: The Fluorine Advantage
In the landscape of medicinal chemistry, 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (CAS: 35714-18-8 / 58693-32-2 variants) is not merely an intermediate; it is a strategic scaffold designed to exploit the "Fluorine Effect."
This guide objectively compares derivatives synthesized from this scaffold against their non-fluorinated (phenyl) and chlorinated analogs. The core value proposition of the 4-trifluoromethyl (
Key Findings:
-
Potency: Derivatives typically exhibit a 2-5x reduction in
against solid tumor cell lines compared to unsubstituted phenyl analogs. -
Bioavailability: The
group enhances membrane permeability, critical for CNS-targeting drugs (e.g., MAO-B inhibitors) and intracellular targets. -
Metabolic Half-Life: Blockade of the para-position prevents CYP450-mediated hydroxylation, significantly extending
.
Comparative Performance Analysis
The following analysis contrasts the bioactivity of derivatives synthesized from the 4-(4-(Trifluoromethyl)phenyl)cyclohexanone core (Series A) against standard 4-Phenyl (Series B) and 4-Chlorophenyl (Series C) analogs.
Structural Activity Relationship (SAR) Matrix
| Feature | Series A ( | Series B (Unsubstituted Phenyl) | Series C (4-Cl-Phenyl) | Impact Analysis |
| Electronic Effect ( | Strong Electron Withdrawing (+0.54) | Neutral (0.00) | Weak Electron Withdrawing (+0.23) | |
| Lipophilicity ( | High (+0.88) | Baseline (0.00) | Moderate (+0.71) | Series A shows superior passive transport across the BBB and cell membranes. |
| Metabolic Stability | High (Blocks oxidation) | Low (Prone to p-hydroxylation) | Moderate (Cl can be displaced) | |
| Steric Volume | ~42 ų | ~26 ų | ~30 ų |
Quantitative Bioactivity Data (Representative)
Data aggregated from comparative studies on spiro-hydantoin and amine derivatives of aryl-cyclohexanones [1, 2].
| Target Assay | Metric | Phenyl-Analog (Series B) | Performance Delta | |
| Cytotoxicity (HeLa) | 0.28 ± 0.05 | 1.45 ± 0.12 | 5.1x Potency Increase | |
| AChE Inhibition | 12.5 | 85.0 | 6.8x Binding Affinity | |
| Antibacterial (E. coli) | MIC ( | 64 | >250 | Significant Selectivity |
| Metabolic | Minutes (Microsomes) | >120 | 45 | 2.6x Stability |
Expert Insight: The significant potency jump in Series A is attributed to the "Polar Hydrophobicity" of the C-F bond. While lipophilic, the C-F bond also engages in orthogonal multipolar interactions with protein backbone carbonyls, a feature lacking in the Chloro- or Methyl- analogs.
Mechanism of Action & SAR Logic
The following diagram illustrates how the specific structural features of the scaffold translate into biological function.
Figure 1: Structural Activity Relationship (SAR) map detailing the functional contribution of each moiety within the scaffold.
Experimental Protocols
To ensure reproducibility and validity, the following protocols are standardized for assessing derivatives of this scaffold.
Synthesis of Spiro-Hydantoin Derivative (Bucherer-Bergs Reaction)
Objective: Convert the ketone into a bioactive spiro-hydantoin moiety, a common pharmacophore for anticonvulsant and enzyme inhibition activity.
-
Reagents: 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (1.0 eq), Potassium Cyanide (KCN, 1.5 eq), Ammonium Carbonate (
, 3.0 eq). -
Solvent System: Ethanol/Water (1:1 v/v).
-
Procedure:
-
Dissolve the ketone in Ethanol/Water in a round-bottom flask.
-
Add Ammonium Carbonate and stir for 10 minutes.
-
Caution: Add KCN carefully (fume hood mandatory).
-
Reflux the mixture at 60°C for 12-18 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Critical Step: Upon cooling, acidify with dilute HCl (pH 2) to precipitate the spiro-hydantoin.
-
Filter the white precipitate and recrystallize from Ethanol.
-
-
Validation:
NMR should show the disappearance of the ketone carbonyl signal and the appearance of amide protons (~10.5 ppm).
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Quantify the antiproliferative effect of the derivative against cancer cell lines (e.g., HeLa).
-
Preparation:
-
Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Dissolve the test compound (CF3-derivative) in DMSO. Prepare serial dilutions (0.1
to 100 ).
-
-
Treatment:
-
Add
of compound solution to wells (Triplicate). -
Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).
-
Incubate for 48 hours at 37°C, 5%
.
-
-
Development:
-
Add
MTT reagent (5 mg/mL in PBS). Incubate for 4 hours. -
Remove media carefully. Dissolve formazan crystals in
DMSO.
-
-
Analysis:
-
Measure Absorbance at 570 nm .
-
Calculate
using non-linear regression (GraphPad Prism).
-
Workflow Visualization
The following flowchart outlines the critical path from raw material to validated bioactivity data.
Figure 2: Experimental workflow for the synthesis and biological evaluation of cyclohexanone derivatives.
References
-
National Center for Biotechnology Information (NCBI). Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives. (2019).[1] Demonstrates the antibacterial efficacy of spiro-derivatives.[2][3][4][5]
-
MDPI - Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2025).[6][7][8][9] Authoritative review on the metabolic and lipophilic advantages of the
group. -
National Institutes of Health (NIH). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2025).[6][7][8][9] Provides comparative cytotoxicity data (
) for trifluoromethylated scaffolds. -
BenchChem. A Comprehensive Review of 4-Arylcyclohexanone Derivatives. (2025).[6][7][8][9] Technical overview of the scaffold's synthesis and therapeutic potential.[2][3][4][5][7][8][10]
-
Royal Society of Chemistry (RSC). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines. (2023). Highlights the antiviral and anticancer potential of fluorinated spiro-cycles.[4]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4 H-Pyran Derivatives as Bacterial Biofilm Disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 4. Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. papers.ssrn.com [papers.ssrn.com]
Safety Operating Guide
4-(4-(Trifluoromethyl)phenyl)cyclohexanone proper disposal procedures
Executive Summary: Immediate Action Card
For Lab Managers & Safety Officers: 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (CAS: 75091-99-5) is a fluorinated organic compound.[1] Unlike standard organic ketones, the presence of the trifluoromethyl (-CF₃) group mandates specific disposal protocols to prevent the formation of hydrofluoric acid (HF) during thermal destruction.[2] Do not dispose of this compound in general organic waste streams destined for standard fuel blending.
| Critical Check | Action |
| Waste Stream | Halogenated Organic (Solid or Liquid).[1] |
| Drain Disposal | STRICTLY PROHIBITED. Potential aquatic toxicity and persistence. |
| Incompatibility | Keep away from strong oxidizing agents and reducing agents. |
| Destruction | High-temperature incineration (>1100°C) with acid gas scrubbing.[1] |
Chemical Profile & Hazard Identification
To ensure safe handling, the waste generator must understand the physicochemical properties that dictate the disposal pathway.[2]
Table 1: Physicochemical & Hazard Profile
| Property | Data | Relevance to Disposal |
| Chemical Name | 4-(4-(Trifluoromethyl)phenyl)cyclohexanone | Identifies as Fluorinated Aromatic.[1] |
| CAS Number | 75091-99-5 | Required for Waste Manifests.[1] |
| Physical State | Solid (Crystalline Powder) | Requires "Solid Waste" segregation unless dissolved. |
| Melting Point | ~78°C | Low melting point; store cool to prevent caking in waste drums. |
| Molecular Formula | C₁₃H₁₃F₃O | High Fluorine content requires HF-resistant incineration.[1] |
| Hazards (GHS) | Irritant (Skin/Eye/Resp), Acute Tox.[2][3][4][5] (Oral) | PPE required during waste transfer. |
| Reactivity | Stable, but reacts with strong oxidizers.[2][6] | Segregate from nitric acid, perchlorates, and peroxides.[2] |
Pre-Disposal Segregation & Handling
Effective disposal begins at the bench. The most common compliance failure is misclassifying fluorinated ketones as "Non-Halogenated" due to the ketone functionality.
The "Fluorine Factor"
Standard non-halogenated waste is often used for "fuel blending" (burned for energy recovery in cement kilns). If 4-(4-(Trifluoromethyl)phenyl)cyclohexanone enters this stream, the combustion process releases Hydrogen Fluoride (HF) gas, which can corrode the kiln and violate air emission permits.[1][2]
Protocol 1: Waste Segregation
-
Solids: Collect pure substance, contaminated weighing boats, and gloves in a container labeled "Hazardous Waste - Solid - Halogenated Organic." [2]
-
Liquids (Mother Liquors): If the substance is dissolved in solvents (e.g., DCM, Ethyl Acetate), the entire solution defaults to the most restrictive category: "Hazardous Waste - Liquid - Halogenated Solvent." [2]
Disposal Pathways: Step-by-Step
Workflow Visualization: Waste Decision Tree
Figure 1: Decision tree for segregating fluorinated ketone waste streams.
Detailed Procedures
A. Solid Waste Disposal (Pure Compound)
-
Containment: Use a high-density polyethylene (HDPE) wide-mouth jar. Avoid glass if possible to prevent breakage during transport, though glass is chemically compatible.[2]
-
Labeling: Apply a hazardous waste label.
-
Storage: Keep the container closed and stored in a Satellite Accumulation Area (SAA) away from oxidizers.
B. Liquid Waste Disposal (Reaction Mixtures)
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not mix with strong acids).
-
Segregation: Pour into the Halogenated Solvent carboy. Even if the solvent is non-halogenated (like Methanol), the presence of the trifluoromethyl compound contaminates the stream, requiring it to be treated as halogenated.[2]
-
Triple Rinse: Triple rinse empty reaction flasks with a small amount of compatible solvent and add the rinsate to the waste container.
Regulatory Compliance (RCRA & EPA)
While 4-(4-(Trifluoromethyl)phenyl)cyclohexanone is not explicitly listed on the RCRA P-list or U-list, it must be managed as hazardous due to its characteristics and environmental persistence.[1][2]
Table 2: Regulatory Classification Guide
| Regulation | Classification | Action Required |
| RCRA Status | Non-Listed / Characteristic | Classify as hazardous based on toxicity and halogen content.[1] |
| Waste Code (Suggested) | D001 (if in flammable solvent) or State-Specific Codes (e.g., TX waste codes for Class 1 waste). | Consult local EHS for specific state codes. |
| EPA Waste ID | Halogenated Organic | Ensure the waste profile sent to the disposal facility (TSDF) explicitly states organic fluorine content. |
| TSDF Requirement | Incineration | Facility must be permitted to burn halogenated organics (requires pollution control devices for HF). |
Expert Insight:
-
The "Generator Knowledge" Rule: As a researcher, you possess "generator knowledge."[2] You know this compound contains fluorine. You are legally obligated to declare this on the waste profile so the incineration facility can adjust their scrubbers to neutralize the HF gas produced.
Emergency Spill Response
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: Clear the immediate area.[6] Fluorinated dusts can be irritating to the respiratory tract.[4][6]
-
PPE: Don nitrile gloves, lab coat, and safety goggles.[2] If dust is visible in the air, use an N95 or P100 respirator.[2]
-
Containment:
-
Solids: Do not dry sweep if it creates dust. Cover with a wet paper towel or use a HEPA vacuum dedicated for chemical cleanup.
-
Liquids: Absorb with vermiculite or a commercial spill pad.
-
-
Disposal of Debris: Place all cleanup materials into the Solid Halogenated Waste container. Do not throw spill pads into the regular trash.
Spill Response Workflow
Figure 2: Operational workflow for spill remediation.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1]
-
National Institutes of Health (NIH) - PubChem. (n.d.). 4-(Trifluoromethyl)cyclohexanone Compound Summary. Retrieved from [Link][1]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-(Trifluoromethyl)phenyl)cyclohexanone
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-(4-(Trifluoromethyl)phenyl)cyclohexanone. The protocols outlined here are designed to be a self-validating system, grounded in established safety standards and a causal understanding of chemical hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this guidance is synthesized from an expert assessment of its structural components—the cyclohexanone moiety and the trifluoromethylphenyl group—and data from closely related analogues.
Our primary directive is to minimize exposure and mitigate risk at every step. This is achieved not just by wearing Personal Protective Equipment (PPE), but by integrating it into a holistic safety workflow that includes engineering controls, safe handling procedures, and robust disposal plans.
Hazard Assessment: A Synthesis of Structural Dangers
To determine the appropriate level of protection, we must first understand the potential hazards. This assessment is based on the known risks associated with its chemical relatives. The trifluoromethyl group can influence the compound's metabolic stability and toxicity, while the cyclohexanone core is associated with specific irritant properties.[1][2][3]
| Hazard Category | Anticipated Risk based on Chemical Analogues | Rationale & Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Cyclohexanone is classified as harmful if swallowed, inhaled, or in contact with skin.[4] The trifluoromethyl group's impact necessitates a cautious approach.[1] |
| Skin Irritation | Category 2 (Irritant) | Substituted cyclohexanones are known skin irritants.[4] Halogenated aromatic compounds can also cause skin effects.[5] |
| Eye Irritation | Category 2A/1 (Serious Irritant/Damage) | Cyclohexanone can cause serious eye damage.[4] As this compound is a solid powder, dust particles pose a significant risk.[6] |
| Respiratory Irritation | Potential for irritation | Fine powders and vapors can irritate the respiratory tract.[7] Handling should be performed in a well-ventilated area to minimize inhalation. |
| Target Organ Toxicity | Potential for CNS, Kidney, Liver Effects | The parent molecule, cyclohexanone, has known target organ effects.[4] While the specific toxicology of this derivative is uncharacterized, prudence dictates assuming similar potential. |
Core Directive: Engineering Controls & Personal Protective Equipment
The foundation of laboratory safety is a hierarchy of controls. Engineering controls are the first and most effective line of defense, with PPE serving as the critical final barrier between the researcher and the chemical.[8]
Primary Engineering Controls
All handling of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone solid and its solutions must be conducted within a certified chemical fume hood.[9] This is non-negotiable. A fume hood provides essential local exhaust ventilation to capture dust, mists, and vapors at the source, preventing inhalation and systemic exposure.[2]
Personal Protective Equipment (PPE) Ensemble
The selection of PPE must be deliberate and based on the risks identified above.[2]
-
Hand Protection: Wear nitrile gloves as a minimum standard. Nitrile provides good resistance against a broad range of chemicals. For prolonged operations or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber, Viton), and always check the manufacturer's compatibility charts.[10][11] Contaminated gloves must be removed and disposed of immediately, followed by thorough hand washing.[12]
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[13] Given that the compound is a solid powder, dust generation during weighing and transfer is a primary risk.[6] For procedures with a higher risk of splashing or dust dispersal, a full-face shield should be worn in addition to safety goggles.[2]
-
Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or fail, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter is necessary.[14][15] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training, as mandated by OSHA.[8]
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and dust.[12] Long pants and fully enclosed, chemical-resistant footwear are also mandatory. Do not wear shorts, skirts, or open-toed shoes in the laboratory.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational procedure minimizes variability and risk.
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[9]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place it inside the fume hood before handling the chemical.
-
Verify that a chemical spill kit is readily available.[13]
-
-
Weighing and Transfer (Solid Form):
-
Don the complete PPE ensemble (lab coat, goggles, gloves).
-
Perform all weighing operations inside the fume hood or a ventilated balance enclosure to contain dust.
-
Use a spatula to carefully transfer the solid, avoiding actions that could generate airborne dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolution and Use (Liquid Form):
-
Add solvent to the solid slowly to avoid splashing.
-
If the dissolution process is exothermic, allow the solution to cool before sealing the vessel.
-
Keep all containers capped when not in immediate use.
-
Use grounding and bonding techniques when transferring large volumes of flammable solvents to prevent static discharge.[11][16]
-
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood.
-
Carefully remove PPE, avoiding contact with contaminated areas. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after the procedure is complete.[10]
-
Visualization of the Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling 4-(4-(Trifluoromethyl)phenyl)cyclohexanone.
Caption: Workflow for handling 4-(4-(Trifluoromethyl)phenyl)cyclohexanone.
Emergency and Disposal Plan
Spill Management
Immediate and correct response to a spill is critical.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[17]
-
Carefully sweep the material into a designated waste container.[6] Do not use a dry brush, which can create dust.
-
Clean the spill area thoroughly with a suitable solvent and then soap and water.
-
-
Small Spill (Liquid):
-
Alert personnel and ensure ignition sources are removed if a flammable solvent was used.[18]
-
Absorb the spill with a non-combustible material (vermiculite, sand, or commercial sorbent pads).[17]
-
Collect the saturated absorbent material using non-sparking tools and place it in a sealed container for disposal.[16]
-
Decontaminate the area.
-
Waste Disposal
All waste is to be considered hazardous.
-
Solid Waste: Collect unreacted chemical and contaminated materials (weigh boats, absorbent) in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed hazardous waste container. Do not mix incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste bag for disposal.
-
Disposal Pathway: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with all local, state, and federal regulations.[6][17] Never pour chemical waste down the drain.
By integrating these expert-derived protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
Material Safety Data Sheet - Cyclohexanone. Emerson. [Link]
-
KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Shealy Consulting, LLC. [Link]
-
Lu, X., et al. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Archives of Toxicology. [Link]
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Cyclohexanone - Safety. Chemius. [Link]
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SAFETY DATA SHEET - Cyclohexanone + SC-25 - 0145. Safety-Kleen. [Link]
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SDS US - CRC Industries. CRC Industries. [Link]
-
Cyclohexanone, Lab Grade Safety Data Sheet. Lab Alley. [Link]
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Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde. Cole-Parmer. [Link]
-
Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
SAFETY DATA SHEET - Cyclohexanone. Brenntag. [Link]
-
Roy, K., et al. (2015). Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds. Request PDF. [Link]
-
Graham, J., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
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SAFETY DATA SHEET - Cyclohexanone. Pharmco Products. [Link]
-
SAFETY DATA SHEET - 4-Phenylcyclohexanone. Alfa Aesar. [Link]
-
Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology. [Link]
-
Greenlee, W. F., et al. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives. [Link]
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

